C13-112-tri-tail
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
1381861-96-6 |
|---|---|
Fórmula molecular |
C45H94N2O5 |
Peso molecular |
743.2 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[bis(2-hydroxytridecyl)amino]ethoxy]ethoxy]ethylamino]tridecan-2-ol |
InChI |
InChI=1S/C45H94N2O5/c1-4-7-10-13-16-19-22-25-28-31-43(48)40-46-34-36-51-38-39-52-37-35-47(41-44(49)32-29-26-23-20-17-14-11-8-5-2)42-45(50)33-30-27-24-21-18-15-12-9-6-3/h43-46,48-50H,4-42H2,1-3H3 |
Clave InChI |
SFPCEMORTGPRFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(CNCCOCCOCCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Hypothesized Mechanism of Action of C13-112-tri-tail in Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, detailed experimental data and peer-reviewed studies specifically characterizing the ionizable lipid C13-112-tri-tail are not extensively available in the public domain. This guide, therefore, synthesizes information on its known structure with the established principles of multi-tail ionizable lipids in lipid nanoparticle (LNP) systems to present a hypothesized mechanism of action and illustrative experimental frameworks.
Introduction to this compound
This compound is an ionizable lipid characterized by a polar amino alcohol head group and, critically, three hydrophobic carbon-13 tails. Its structure is designed for the formulation of LNPs to deliver anionic therapeutic payloads such as siRNA and mRNA. The key structural features—the ionizable head group and the triple-tail lipid anchor—are pivotal to its function in mRNA delivery, from encapsulation to endosomal escape.
Structural Information:
| Component | Description |
| Chemical Name | This compound |
| CAS Number | 1381861-96-6 |
| Molecular Formula | C45H94N2O5 |
| Key Features | - Polar amino alcohol head group- Three hydrophobic C13 alkyl tails- PEG2 linker |
Core Mechanism of Action in LNP-mediated mRNA Delivery
The therapeutic efficacy of an mRNA-LNP formulation hinges on the successful delivery of the mRNA cargo into the cytoplasm of target cells. The ionizable lipid is arguably the most critical component governing this process. The mechanism can be dissected into several key stages where the tri-tail structure of C13-112 is expected to play a significant role.
LNP Formulation and mRNA Encapsulation
During LNP assembly, typically performed at an acidic pH (around 4.0), the amino head group of this compound becomes protonated, acquiring a positive charge. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of the mRNA. The three hydrophobic C13 tails then arrange to form the core of the nanoparticle, effectively encapsulating the mRNA cargo. The number and length of these tails are crucial in determining the packing and overall stability of the LNP. A tri-tail structure is hypothesized to create a more conical molecular shape, which can influence the morphology and fusogenicity of the resulting nanoparticle.
Systemic Circulation and Cellular Uptake
Once administered, the LNPs circulate in the bloodstream. At physiological pH (around 7.4), the ionizable head group of this compound is largely deprotonated and neutral. This neutrality is a key design feature that minimizes non-specific interactions with serum proteins and reduces toxicity. LNPs are typically taken up by cells through apolipoprotein E (ApoE)-mediated endocytosis, leading to their internalization within endosomes.
Endosomal Escape: The Critical Hurdle
Endosomal escape is the rate-limiting step for mRNA delivery and the primary arena where the structure of the ionizable lipid is paramount. As the endosome matures, its internal pH drops to approximately 5.0-6.5. In this acidic environment, the this compound's head group again becomes protonated.
This protonation triggers a series of events:
-
Electrostatic Interactions: The now positively charged LNP interacts with negatively charged lipids present on the inner leaflet of the endosomal membrane, such as phosphatidylserine.
-
Lipid Mixing and Membrane Destabilization: The conical shape conferred by the three lipid tails is thought to promote the formation of non-bilayer lipid structures, such as inverted hexagonal (HII) phases. This structural rearrangement disrupts the integrity of the endosomal membrane.
-
Cargo Release: The destabilization of the endosomal membrane leads to the formation of pores or the complete rupture of the endosome, allowing the encapsulated mRNA to be released into the cytoplasm, where it can be translated into the therapeutic protein by the cell's ribosomal machinery.
The presence of three C13 tails is hypothesized to enhance this process compared to lipids with fewer or shorter tails by increasing the lipid's overall volume and propensity to induce membrane curvature stress.
Illustrative Quantitative Data
Specific performance data for this compound is not publicly available. The following table provides an example of the types of quantitative metrics that would be evaluated to characterize an LNP formulation containing this lipid. These values are for illustrative purposes only and are based on typical findings for effective ionizable lipids.
| Parameter | Illustrative Value | Significance |
| LNP Diameter (Z-average) | 80 - 120 nm | Influences biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution. |
| Encapsulation Efficiency | > 90% | High encapsulation protects mRNA from degradation and ensures efficient delivery. |
| pKa of LNP | 6.2 - 6.6 | Crucial for ensuring neutrality in circulation and protonation in the endosome. |
| In Vivo Efficacy (e.g., Luciferase Expression in Liver) | > 1x10^9 photons/s | Demonstrates successful delivery and translation of the mRNA payload in a target organ. |
Generalized Experimental Protocols
Detailed experimental protocols for this compound are not published. Below is a generalized methodology for the formulation and evaluation of LNPs with a novel ionizable lipid, which would be applicable for characterizing this compound.
LNP Formulation via Microfluidic Mixing
-
Lipid Stock Preparation: Prepare a stock solution of this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
mRNA Solution Preparation: Dilute the mRNA cargo in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Microfluidic Mixing: Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 1:3).
-
Dialysis and Concentration: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA. Concentrate the final LNP formulation using a centrifugal filter.
Physicochemical Characterization
-
Size and Polydispersity: Measure the hydrodynamic diameter (Z-average) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after lysing the LNPs with a surfactant (e.g., Triton X-100).
-
pKa Determination: Determine the apparent pKa of the LNP formulation using a TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) fluorescence assay.
In Vitro and In Vivo Efficacy Assessment
-
Cell Culture Transfection: Treat a relevant cell line (e.g., HeLa or HepG2) with the LNPs encapsulating a reporter mRNA (e.g., luciferase or GFP). Measure protein expression at a set time point (e.g., 24 hours) using a luminometer or flow cytometer.
-
Animal Studies: Administer the LNPs intravenously to mice. At a predetermined time point (e.g., 6 or 24 hours), harvest organs of interest (e.g., liver, spleen) and quantify reporter protein expression using an in vivo imaging system (IVIS) or by homogenizing the tissue and performing a luciferase assay.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key concepts in the mechanism of action and experimental evaluation of a tri-tail ionizable lipid like this compound.
Caption: Hypothesized signaling pathway for LNP-mediated mRNA delivery.
Caption: Generalized experimental workflow for LNP evaluation.
Conclusion
The this compound ionizable lipid represents a rational design approach to improving LNP-mediated mRNA delivery. Its defining features—an ionizable amino head group and three C13 hydrophobic tails—are intended to optimize the critical balance between mRNA encapsulation, stability in circulation, and efficient endosomal escape. While specific experimental data is needed for a definitive characterization, the structural motifs of this compound align with the current understanding of high-performance ionizable lipids. The tri-tail structure is hypothesized to enhance membrane disruption, a key determinant of delivery efficacy. Further research and publication of data on this specific lipid will be necessary to fully elucidate its performance characteristics and validate its potential in the development of next-generation mRNA therapeutics.
An In-Depth Technical Guide to the Synthesis and Purification of C13-112-tri-tail
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for C13-112-tri-tail, an ionizable cationic lipidoid crucial for the formulation of lipid nanoparticles (LNPs) in advanced drug delivery systems. This document details the underlying chemical principles, experimental protocols, and purification strategies, supported by quantitative data and workflow visualizations to aid researchers in the successful production of this critical LNP component.
Introduction to this compound
This compound is an ionizable lipidoid characterized by a polar amino alcohol head group, a polyethylene glycol (PEG) linker, and three hydrophobic tridecyl (C13) tails. Its unique structure allows for the efficient encapsulation of anionic payloads, such as mRNA and siRNA, into LNPs. The ionizable nature of the amino headgroup is critical for the endosomal escape of the payload, a key step in the intracellular delivery of genetic material. The three-tail design is thought to contribute to the fusogenicity of the lipid, further enhancing delivery efficiency.
Synthesis of this compound: A Nucleophilic Substitution Approach
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, specifically an SN2 reaction, between a polyamine core and an alkyl epoxide. This method allows for the controlled addition of the hydrophobic tails to the amine core.
General Reaction Scheme
The overall synthetic strategy involves two main steps:
-
Epoxidation of the Alkene: A terminal alkene with the desired tail length (1-tridecene) is converted to its corresponding epoxide.
-
Nucleophilic Ring-Opening: The amine core acts as a nucleophile, attacking the epoxide ring of three separate alkyl epoxide molecules, leading to the formation of the tri-tailed lipidoid.
Experimental Protocol: Synthesis of C13-200 (A Close Analog)
While a specific protocol for this compound is not publicly available, a detailed procedure for the synthesis of a closely related analog, C13-200, provides a robust template. The primary difference between these molecules lies in the specific polyamine core used. The following protocol is adapted from the synthesis of a library of ionizable lipids with varying tail lengths.
Materials:
-
Polyamine core (e.g., "200" core for C13-200)
-
1,2-epoxytridecane
-
Ethanol
-
Dichloromethane
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a 1-dram vial, add the polyamine core (1.0 equivalent).
-
Add 1,2-epoxytridecane (6.0 equivalents).
-
Add ethanol (0.3 mL).
-
Stir the reaction mixture at 80°C for 48 hours.
-
After cooling to room temperature, dilute the crude product with dichloromethane (0.7 mL).
-
Purify the crude product by flash chromatography.
Synthesis Workflow Diagram
Purification of this compound
Purification of the synthesized this compound is critical to remove unreacted starting materials and byproducts, ensuring the final product is of high purity for LNP formulation. Flash column chromatography is the most common method employed for this purpose.
Experimental Protocol: Flash Column Chromatography
System: CombiFlash® or similar automated flash chromatography system. Column: 4 g silica gel column. Mobile Phase: A gradient of ethyl acetate in hexanes. A typical gradient might start at 0% ethyl acetate and gradually increase to 100% to elute the product. Detection: Evaporative Light Scattering Detector (ELSD) is often preferred for lipid-like molecules that may not have a strong UV chromophore.
Procedure:
-
Load the diluted crude product onto the silica gel column.
-
Run the chromatography using the specified gradient.
-
Collect fractions based on the detector signal.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified this compound as an oil.
Purification Workflow Diagram
Quantitative Data
The following table summarizes the reported yields for a library of ionizable lipids synthesized using the protocol described above, including the C13 analog.
| Ionizable Lipid | Alkyl Tail Length | Yield (%) |
| C8-200 | 8 | 85 |
| C9-200 | 9 | 82 |
| C10-200 | 10 | 88 |
| C11-200 | 11 | 85 |
| C12-200 | 12 | 89 |
| C13-200 | 13 | 86 |
| C14-200 | 14 | 83 |
| C15-200 | 15 | 80 |
| C16-200 | 16 | 78 |
Logical Relationship of LNP Formulation and Function
The successful synthesis and purification of this compound is the foundational step for its application in drug delivery. The high purity of the lipid is directly related to the quality and efficacy of the resulting lipid nanoparticles.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of the ionizable lipidoid this compound. By following the outlined protocols and understanding the underlying principles, researchers and drug development professionals can reliably produce this essential component for the formulation of high-efficacy lipid nanoparticles for a variety of therapeutic applications. The provided quantitative data for analogous compounds offer a benchmark for expected yields, and the visual workflows serve as a practical guide for laboratory implementation.
An In-depth Technical Guide to the Physical Properties of C13-112-tri-tail Lipid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C13-112-tri-tail lipid is a novel, ionizable cationic lipidoid engineered for the formulation of lipid nanoparticles (LNPs) to facilitate the in vitro and in vivo delivery of anionic therapeutic molecules such as siRNA and mRNA.[1][2][3][4] Its unique molecular architecture, featuring a polar amino alcohol head group, a polyethylene glycol (PEG2) linker, and three hydrophobic carbon-13 tails, is designed to optimize the encapsulation of nucleic acids and promote their efficient release into the cytoplasm.[1] This technical guide provides a comprehensive overview of the known physical properties of the this compound lipid, detailed experimental protocols for its characterization within LNP formulations, and a discussion of the structure-activity relationships that govern its function in drug delivery.
Physicochemical Properties
The efficacy of ionizable lipids in LNP-mediated drug delivery is intrinsically linked to their physical properties. While specific experimental data for this compound lipid is not extensively available in peer-reviewed literature, its structural characteristics allow for inferences based on studies of similar multi-tail, branched lipids.
Table 1: Summary of Known and Inferred Physical Properties of this compound Lipid
| Property | Value | Remarks |
| Molecular Formula | C45H94N2O5 | - |
| Molecular Weight | 743.2 g/mol or 743.30 g/mol | Slight variations reported by different suppliers. |
| Structure | Ionizable cationic lipid with a polar amino alcohol head group, a PEG2 linker, and three hydrophobic carbon-13 tails. | The branched, multi-tail structure is hypothesized to enhance fusogenicity and stability of LNPs. |
| Purity | ≥90% or ≥95% | Varies by supplier. High purity is crucial for consistent LNP formulation and performance. |
| Solubility | Soluble in DMSO and ethanol. | Typically prepared as a stock solution in ethanol for LNP formulation. |
| Storage | -20°C | Recommended for long-term stability. |
| pKa | Not explicitly reported. | The pKa of the ionizable amine is a critical parameter, typically engineered to be in the range of 6.0-7.0 for effective endosomal escape. The branched tail structure may influence the surface ionization of the LNP. |
| Critical Micelle Concentration (CMC) | Not reported. | The CMC is the concentration at which lipid monomers self-assemble into micelles. This property is influenced by the hydrophobic tails and the polar headgroup. |
| Phase Transition Temperature (Tm) | Not reported. | The Tm, the temperature at which a lipid transitions from a gel to a liquid crystalline phase, is influenced by the length and saturation of the acyl chains. The three C13 tails will contribute to the overall Tm of the LNP. |
Experimental Protocols
The characterization of this compound lipid is primarily performed in the context of a lipid nanoparticle formulation. The following are detailed methodologies for key experiments.
Lipid Nanoparticle (LNP) Formulation
LNPs containing this compound lipid are typically formulated using a rapid mixing method, such as microfluidic mixing, to ensure uniform particle size and high encapsulation efficiency.
Materials:
-
This compound lipid
-
Helper lipid (e.g., DOPE or DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2000)
-
mRNA or siRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Prepare a lipid stock solution in ethanol containing this compound, a helper lipid, cholesterol, and a PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Dissolve the nucleic acid cargo in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Set up the microfluidic mixing system with the lipid-ethanol solution in one inlet and the nucleic acid-aqueous solution in the other.
-
Initiate mixing at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous) and total flow rate.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours to remove ethanol and raise the pH.
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
Determination of pKa using TNS Assay
The apparent pKa of the ionizable lipid within the LNP is a critical determinant of its ability to escape the endosome. The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a common method for its determination.
Materials:
-
LNP formulation
-
TNS stock solution in DMSO
-
A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, and borate buffers)
-
Fluorometer
Protocol:
-
Dilute the LNP formulation to a fixed lipid concentration in each of the different pH buffers.
-
Add TNS to each diluted LNP sample to a final concentration of 1-10 µM.
-
Incubate the samples in the dark for 10-15 minutes at room temperature.
-
Measure the fluorescence intensity of each sample (Excitation: ~320 nm, Emission: ~430 nm).
-
Plot the fluorescence intensity as a function of pH.
-
Fit the data to a sigmoidal curve. The pKa is the pH at which 50% of the maximum fluorescence is observed.
Particle Size and Polydispersity Index (PDI) Measurement
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution of LNPs.
Materials:
-
LNP formulation
-
DLS instrument
Protocol:
-
Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration for DLS analysis.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the DLS measurement to obtain the Z-average diameter and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
Encapsulation Efficiency Determination
The RiboGreen assay is a sensitive method to quantify the amount of nucleic acid encapsulated within the LNPs.
Materials:
-
LNP formulation
-
RiboGreen reagent
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v in TE buffer)
-
Fluorometer
Protocol:
-
Prepare two sets of LNP samples.
-
To one set, add TE buffer (for measuring unencapsulated nucleic acid).
-
To the second set, add 2% Triton X-100 solution to disrupt the LNPs and release the encapsulated nucleic acid.
-
Add the RiboGreen reagent to all samples and incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(FluorescenceTriton - FluorescenceTE) / FluorescenceTriton] x 100
Mandatory Visualizations
Proposed Mechanism of LNP-mediated mRNA Delivery
The following diagram illustrates the proposed mechanism by which LNPs formulated with an ionizable lipid like this compound deliver their mRNA cargo into the cytoplasm of a target cell.
Experimental Workflow for LNP Characterization
This diagram outlines the typical experimental workflow for the formulation and characterization of lipid nanoparticles.
Structure-Activity Relationships and Discussion
The tripartite structure of the this compound lipid—head, linker, and tails—is a deliberate design to maximize delivery efficiency. The ionizable amino alcohol headgroup is engineered to have a pKa that facilitates endosomal escape. At physiological pH (~7.4), the amine is largely neutral, minimizing non-specific interactions and toxicity. Upon internalization into the acidic environment of the endosome (pH 5.0-6.5), the amine becomes protonated, leading to a net positive charge. This charge facilitates interaction with the anionic endosomal membrane, leading to its disruption and the release of the nucleic acid cargo into the cytoplasm.
The three C13 hydrophobic tails are a key feature. Branched and multi-tail lipid architectures have been shown to enhance the fusogenicity and stability of LNPs. The increased steric hindrance provided by the multiple tails can influence the packing of the lipids within the nanoparticle, potentially creating a less ordered lipid bilayer that is more prone to fusion with the endosomal membrane. Furthermore, the length and degree of saturation of the lipid tails are known to affect the phase transition temperature and fluidity of the LNP, which in turn can impact its stability and cargo release profile.
The PEG2 linker likely serves to modulate the hydrophilicity-lipophilicity balance of the molecule and may influence its interaction with other components of the LNP.
Conclusion
The this compound lipid represents a sophisticated example of rational design in the field of non-viral gene delivery. Its multi-component structure is tailored to address the key challenges of nucleic acid delivery, namely encapsulation, stability, and cytosolic release. While further studies are needed to fully elucidate its specific physical properties and biological performance, the principles outlined in this guide provide a solid foundation for researchers working with this and similar ionizable lipids. The provided experimental protocols offer a starting point for the robust characterization of LNP formulations, a critical step in the development of safe and effective nucleic acid-based therapeutics.
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 1381861-96-6 | BroadPharm [broadpharm.com]
- 4. This compound | CAS:1381861-96-6 | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Ionizable Lipidoid C13-112-tri-tail (CAS Number 1381861-96-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
C13-112-tri-tail is a novel, ionizable cationic lipidoid that has emerged as a promising component for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Its unique structure, featuring a polar amino alcohol head group, a polyethylene glycol (PEG) linker, and three hydrophobic C13 alkyl tails, facilitates the encapsulation and intracellular delivery of anionic therapeutic payloads such as messenger RNA (mRNA) and small interfering RNA (siRNA). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for LNP formulation and evaluation, and an examination of the key signaling pathways involved in its mechanism of action. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally analogous multi-tail ionizable lipids to provide a representative understanding of its performance characteristics.
Physicochemical Properties
This compound is distinguished by its multi-tail structure, which is believed to enhance the fusogenicity of LNPs with endosomal membranes, a critical step for the cytoplasmic delivery of nucleic acid cargo.[1] The ionizable headgroup is designed to be positively charged at acidic pH, promoting electrostatic interactions with the negatively charged backbone of nucleic acids during LNP formulation.[2][3] Upon entering the neutral pH environment of the bloodstream, the lipid becomes nearly neutral, reducing non-specific interactions and improving circulation time.[2]
| Property | Value | Reference |
| CAS Number | 1381861-96-6 | [2] |
| Molecular Formula | C45H94N2O5 | |
| Molecular Weight | 743.2 g/mol | |
| Appearance | A solution in ethanol | |
| Purity | ≥90% | |
| Solubility | Soluble in Ethanol, DMSO, DMF | |
| Storage | -20°C |
Experimental Protocols
The following protocols are representative methodologies for the formulation and evaluation of LNPs incorporating this compound, based on established procedures for similar ionizable lipids.
Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device, which allows for rapid and reproducible mixing of lipid and aqueous phases.
Materials:
-
This compound in ethanol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol
-
Cholesterol in ethanol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) in ethanol
-
mRNA (e.g., encoding Firefly Luciferase) in 10 mM citrate buffer (pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (3500 MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solution: Combine this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol at a desired molar ratio (e.g., 35:16:46.5:2.5). Vortex to ensure a homogenous mixture.
-
Prepare mRNA Solution: Dilute the mRNA stock in 10 mM citrate buffer to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid solution into one syringe and the mRNA solution into another.
-
Formulation: Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 1:3 ethanol:aqueous) and a total flow rate (e.g., 12 mL/min). The rapid mixing will induce the self-assembly of LNPs.
-
Dialysis: Collect the LNP solution and dialyze against PBS for at least 2 hours to remove ethanol and non-encapsulated mRNA.
-
Characterization: Characterize the resulting LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.
In Vitro Transfection and Protein Expression Assay
This protocol outlines the procedure for assessing the transfection efficiency of formulated LNPs in a cell culture model.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
mRNA-LNPs (encoding a reporter protein like luciferase or eGFP)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 20,000 cells per well and incubate overnight.
-
Transfection: Dilute the mRNA-LNPs in DMEM to the desired concentrations. Remove the old media from the cells and add the LNP-containing media.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Luciferase Assay (for luciferase reporter):
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Fluorescence Microscopy (for eGFP reporter):
-
Visualize the cells under a fluorescence microscope to assess the percentage of eGFP-positive cells.
-
In Vivo mRNA Delivery and Biodistribution
This protocol describes a typical in vivo study in mice to evaluate the delivery efficiency and biodistribution of mRNA-LNPs.
Materials:
-
BALB/c mice (6-8 weeks old)
-
mRNA-LNPs (encoding a reporter protein like luciferase)
-
In Vivo Imaging System (IVIS)
-
D-luciferin
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Injection: Administer the mRNA-LNPs to the mice via intravenous (tail vein) injection at a specified dose (e.g., 0.5 mg/kg).
-
In Vivo Imaging: At various time points (e.g., 6, 24, 48 hours) post-injection, anesthetize the mice and intraperitoneally inject D-luciferin.
-
Bioluminescence Imaging: Image the mice using an IVIS to detect the bioluminescence signal from the expressed luciferase.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys). Image the organs ex vivo to determine the biodistribution of luciferase expression.
Signaling Pathway: LNP Cellular Uptake and Endosomal Escape
The therapeutic efficacy of LNP-delivered nucleic acids is critically dependent on their ability to escape from the endosome into the cytoplasm. The ionizable lipid component, such as this compound, plays a pivotal role in this process.
The primary mechanism of cellular uptake for LNPs is endocytosis. Once inside the cell, the LNP is trafficked into an early endosome. As the endosome matures, its internal pH drops from approximately 6.5 to 5.0. This acidic environment protonates the amino headgroup of the ionizable lipid, leading to a net positive charge on the LNP. The positively charged LNP then interacts with negatively charged lipids on the inner leaflet of the endosomal membrane. This interaction is thought to disrupt the endosomal membrane, potentially through the formation of non-bilayer lipid phases, leading to the release of the nucleic acid cargo into the cytoplasm.
Caption: Cellular uptake and endosomal escape of mRNA-LNPs.
Representative Performance Data (from Analogous Lipids)
Table 1: In Vivo Luciferase Expression with Different Ionizable Lipids (Data adapted from a study on branched-tail lipidoids)
| Ionizable Lipid | Total Luciferase Expression (photons/s in liver) | Fold Increase vs. C12-200 |
| 306Oi10 (branched-tail) | ~1.5 x 10^10 | >20x |
| DLin-MC3-DMA | ~4.5 x 10^9 | ~6x |
| C12-200 | ~7.0 x 10^8 | 1x |
Mice were injected intravenously with LNPs carrying 0.5 mg/kg of firefly luciferase mRNA. Organs were imaged for luminescence 6 hours after injection.
Table 2: Influence of Tail Length on In Vivo EPO mRNA Delivery (Data from a study on a library of ionizable lipids with varying tail lengths)
| Ionizable Lipid | Serum EPO Concentration at 6h (ng/mL) |
| C12-200 | ~400 |
| C13-200 | ~400 |
Mice were injected with LNPs encapsulating erythropoietin (EPO) mRNA at a dose of 0.1 mg/kg. Serum EPO levels were measured at 6 hours post-injection.
These data suggest that the specific structure of the hydrophobic tails, including branching and length, is a critical determinant of in vivo delivery efficiency. It is hypothesized that lipids with three or more tails, like this compound, may adopt a cone-shaped structure that promotes the formation of inverted hexagonal phases upon interaction with endosomal lipids, thereby enhancing membrane disruption and cargo release.
Conclusion
This compound represents a promising ionizable lipidoid for the development of next-generation nucleic acid delivery systems. Its multi-tail design is rationally conceived to overcome the endosomal escape barrier, a major hurdle in intracellular drug delivery. While further studies are needed to fully characterize its in vitro and in vivo performance, the experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug developers working with this and other advanced lipid-based delivery platforms. The continued exploration of structure-activity relationships among multi-tail ionizable lipids will undoubtedly pave the way for more potent and safer RNA therapeutics.
References
The Dawn of Multi-Tailed Ionizable Lipids: A Technical Guide to Next-Generation mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA therapeutics, most notably exemplified by the rapid development and deployment of COVID-19 vaccines, has been largely underpinned by a critical delivery technology: lipid nanoparticles (LNPs). At the heart of these LNPs lies the ionizable lipid, a sophisticated molecule engineered to safely encapsulate and effectively deliver its delicate mRNA cargo into the cell. The evolution from early cationic lipids to the advanced, multi-tailed ionizable lipids of today represents a significant leap in improving the potency, safety, and versatility of gene-based medicines.
This in-depth technical guide explores the discovery and development of multi-tail ionizable lipids, providing a comprehensive overview of their structure-activity relationships, the experimental protocols for their evaluation, and the biological pathways they modulate.
The Imperative for Innovation: From Cationic to Ionizable Lipids
Early lipid-based delivery systems utilized permanently positively charged cationic lipids. While effective at complexing with negatively charged nucleic acids, their persistent positive charge led to significant toxicity. The breakthrough came with the development of ionizable lipids, which possess a unique pH-sensitive character.[1][2] These lipids are designed to be neutrally charged at physiological pH (around 7.4), minimizing toxicity and unwanted interactions in the bloodstream.[1] Upon being engulfed by cells into acidic endosomes (pH 5.0-6.5), the amine headgroups of these lipids become protonated, acquiring a positive charge. This charge reversal is the critical trigger for endosomal escape, a key hurdle in intracellular drug delivery.
The Rise of the Multi-Tail Motif: Enhancing Potency and Delivery
Further research into the structure-activity relationships of ionizable lipids revealed that the architecture of the hydrophobic tail plays a pivotal role in the efficacy of mRNA delivery. The transition to multi-tail designs—lipids with three or more hydrocarbon chains—was a significant advancement. These multi-tail structures are thought to adopt a more cone-like molecular shape, which enhances their ability to disrupt the endosomal membrane and facilitate the release of mRNA into the cytoplasm. This increased fusogenicity is a key factor in the superior performance of multi-tail ionizable lipids compared to their two-tailed predecessors.
Quantitative Analysis of Multi-Tail Ionizable Lipids
The development and optimization of multi-tail ionizable lipids are driven by rigorous quantitative analysis. The following tables summarize key physicochemical and in vivo performance data for representative multi-tail ionizable lipids from the literature.
| Ionizable Lipid | Number of Tails | LNP Size (nm) | PDI | Encapsulation Efficiency (%) | In Vivo Model | Luciferase Expression (Total Flux, p/s) | Reference |
| U-19 | 4 | 100-150 | < 0.2 | > 90% | BALB/c Mice | Significantly prolonged expression compared to ALC-0315 | |
| U-06 | 2 | 100-150 | < 0.2 | > 90% | BALB/c Mice | Lower than U-19 | |
| U-29 | 3 | 100-150 | < 0.2 | > 90% | BALB/c Mice | Intermediate between U-06 and U-19 | |
| ARV-T1 | 3 (one with cholesterol moiety) | Smaller than SM-102 LNPs | Lower than SM-102 LNPs | High | BALB/c Mice | Higher and more sustained than SM-102 LNPs | |
| SM-102 | 2 (branched) | - | - | - | BALB/c Mice | Peak at 6h, then rapid decline |
| Ionizable Lipid | pKa | In Vitro Transfection | In Vivo Antibody Titer (vs. SM-102) | Key Structural Feature | Reference |
| ARV-T1 | 6.73 | Significantly increased mRNA delivery | > 10-fold higher | Cholesterol moiety in one tail | |
| SM-102 | ~6.7 | Standard | - | Branched aliphatic tails | |
| Good HEPES Lipids | - | - | Comparable to MC3 and SM-102 | Piperazine core, asymmetric tails | |
| Alkyne-bearing lipids (optimized) | - | Superior mRNA delivery | Markedly augmented with cKK-E12 | 18-carbon alkyl chains, cis-double bond, ethanolamine head |
Experimental Protocols: A Guide to Development and Evaluation
The successful development of multi-tail ionizable lipids relies on a suite of standardized experimental protocols. Below are detailed methodologies for key experiments.
Synthesis of Multi-Tail Ionizable Lipids
General Principle: The synthesis of multi-tail ionizable lipids often involves a multi-step process. A common strategy is the reaction of a polyamine core with alkyl epoxides or other alkylating agents. High-throughput synthesis can be achieved using combinatorial chemistry approaches, such as the A3 coupling reaction.
Example Protocol for Epoxide Ring-Opening Reaction:
-
Reactant Preparation: Dissolve the polyamine core (e.g., a piperazine-based core) in an appropriate solvent such as ethanol.
-
Addition of Alkyl Epoxides: Add a stoichiometric excess of the desired alkyl epoxides (with varying chain lengths and degrees of unsaturation) to the reaction mixture. The number of tails can be controlled by the molar ratio of epoxide to amine.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours) to ensure complete reaction.
-
Purification: Purify the resulting multi-tail ionizable lipid using flash chromatography to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR and LC-MS.
Formulation of Lipid Nanoparticles (LNPs)
General Principle: LNPs are typically formed by the rapid mixing of a lipid solution in an organic solvent (e.g., ethanol) with an aqueous solution of mRNA at an acidic pH. Microfluidic mixing is the current gold standard for producing LNPs with controlled and uniform size.
Microfluidic Mixing Protocol:
-
Lipid Solution Preparation: Prepare a stock solution of the multi-tail ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
mRNA Solution Preparation: Dissolve the mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing device.
-
Flow Rate and Ratio: Set the flow rates to achieve a desired volumetric ratio of the aqueous to the ethanol phase (e.g., 3:1). The rapid mixing within the microfluidic channels leads to the self-assembly of LNPs.
-
Dialysis: Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable LNP formulation.
-
Sterilization: Filter-sterilize the final LNP suspension through a 0.2 µm filter.
Characterization of LNPs
Key Parameters:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Desirable LNPs typically have a hydrodynamic diameter between 80 and 150 nm and a PDI below 0.2.
-
Encapsulation Efficiency: Determined using a fluorescent dye assay (e.g., RiboGreen). The fluorescence of the dye is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). High encapsulation efficiency (>90%) is crucial for potent delivery.
-
Zeta Potential: Measured to determine the surface charge of the LNPs at different pH values. This helps to confirm the pH-responsive nature of the ionizable lipid.
-
pKa Determination: The apparent pKa of the ionizable lipid within the LNP is a critical parameter that influences endosomal escape. It can be determined by measuring the zeta potential or using a pH-sensitive fluorescent probe. An optimal pKa is typically in the range of 6.2-6.9.
In Vitro and In Vivo Evaluation
In Vitro Transfection:
-
Cell Culture: Plate cells (e.g., HEK293T or HeLa cells) in a multi-well plate.
-
LNP Treatment: Treat the cells with LNPs encapsulating a reporter mRNA (e.g., luciferase or GFP).
-
Analysis: After a suitable incubation period (e.g., 24 hours), measure the reporter protein expression using a luminometer, fluorescence microscope, or flow cytometer.
In Vivo Evaluation in Animal Models (e.g., BALB/c Mice):
-
Administration: Administer the LNPs to mice via a relevant route (e.g., intramuscular or intravenous injection).
-
Reporter Gene Expression: If using a reporter mRNA like luciferase, perform in vivo imaging at various time points (e.g., 6, 24, 48, 72 hours) to quantify protein expression in different organs.
-
Therapeutic Efficacy: For vaccine applications, measure the antigen-specific antibody titers (e.g., using ELISA) and neutralizing antibody responses.
-
Biodistribution: Analyze the accumulation of LNPs in different organs (liver, spleen, etc.) to understand their in vivo fate.
-
Safety and Tolerability: Monitor the animals for any adverse effects and analyze blood samples for markers of liver and kidney function (e.g., ALT, AST).
Signaling Pathways and Experimental Workflows
The biological activity of multi-tail ionizable lipid LNPs is governed by their interaction with cellular pathways. Understanding these pathways and the experimental workflow for LNP development is crucial for rational design.
Cellular Uptake and Endosomal Escape
The primary mechanism of LNP entry into cells is through endocytosis. Once inside the endosome, the acidic environment triggers the protonation of the ionizable lipid, leading to endosomal escape and the release of the mRNA cargo into the cytoplasm.
Caption: Cellular uptake and endosomal escape pathway of LNP-formulated mRNA.
Innate Immune Signaling
LNPs themselves can act as adjuvants, stimulating innate immune pathways that contribute to the overall immune response, which is particularly important for vaccine applications.
Caption: LNP-mediated activation of innate immune signaling pathways.
Experimental Workflow for LNP Development
The development of novel multi-tail ionizable lipids follows a logical and iterative workflow, from initial design and synthesis to preclinical evaluation.
Caption: Iterative experimental workflow for the development of multi-tail ionizable lipids.
Future Directions
The field of multi-tail ionizable lipids continues to evolve, with ongoing research focused on several key areas:
-
Biodegradable Lipids: Incorporating biodegradable linkages (e.g., esters) into the lipid structure to improve their safety profile and reduce accumulation in the body.
-
Targeted Delivery: Modifying the LNP surface with ligands to achieve targeted delivery to specific cell types or tissues beyond the liver.
-
Combinatorial Libraries and Machine Learning: Utilizing high-throughput synthesis and screening in conjunction with machine learning algorithms to accelerate the discovery of novel, high-performance ionizable lipids.
-
Understanding Structure-Function Relationships: Further elucidating the precise relationships between lipid structure and in vivo performance to enable more rational design of next-generation delivery vehicles.
The continued innovation in the design and development of multi-tail ionizable lipids will be a critical enabler for the next wave of mRNA-based therapeutics and vaccines, offering the potential to address a wide range of diseases.
References
The Pivotal Role of C13-112-tri-tail in Enhancing Endosomal Escape of Lipid Nanoparticles for Therapeutic Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, detailed peer-reviewed studies focusing specifically on the endosomal escape mechanisms of the ionizable lipid C13-112-tri-tail are not extensively available in the public domain. This guide, therefore, synthesizes information on the well-established principles of ionizable lipids and lipid nanoparticle (LNP)-mediated endosomal escape, drawing parallels to what would be expected for a multi-tail lipidoid like this compound. The experimental protocols and data presented are representative of studies conducted on similar ionizable lipids and are intended to provide a framework for the investigation of novel lipids such as this compound.
Introduction: The Endosomal Escape Conundrum
The effective delivery of nucleic acid-based therapeutics, such as mRNA and siRNA, to the cytoplasm of target cells is a primary obstacle in drug development. While lipid nanoparticles (LNPs) have emerged as a leading delivery platform, their journey is fraught with cellular barriers, the most formidable of which is the endosome. Following cellular uptake via endocytosis, LNPs are sequestered within these membrane-bound vesicles. For the therapeutic cargo to exert its effect, it must escape the endosome before it fuses with the lysosome, where enzymatic degradation occurs. This process, known as endosomal escape, is a critical and often rate-limiting step in the delivery cascade.
Ionizable cationic lipids are a cornerstone of modern LNP formulations, engineered to facilitate this crucial escape. This compound is an ionizable lipidoid characterized by a polar amino alcohol head group, three hydrophobic carbon-13 tails, and a PEG2 linker[1]. Its structure is designed to remain neutral at physiological pH, minimizing toxicity and non-specific interactions in circulation, and to become protonated in the acidic environment of the endosome. This pH-dependent charge switch is the key to unlocking the endosomal gate.
The Proposed Mechanism of this compound Mediated Endosomal Escape
The endosomal escape mechanism of LNPs formulated with multi-tail ionizable lipids like this compound is believed to be a multi-step process driven by the unique physicochemical properties of the lipidoid in the acidic endosomal environment.
Protonation and Charge Reversal
Upon entry into the early endosome, where the pH drops to approximately 6.0-6.5, the amino head group of this compound becomes protonated. This imparts a positive charge to the lipid, and consequently to the LNP surface.
Interaction with Endosomal Membrane Lipids
The newly cationic LNP surface can then interact electrostatically with the anionic lipids present in the endosomal membrane, such as phosphatidylserine. This interaction is hypothesized to disrupt the integrity of the endosomal membrane.
The Role of the Tri-Tail Structure
The three hydrophobic C13 tails of this compound are crucial for its function. This multi-tail structure is thought to promote a non-lamellar lipid phase, which can induce membrane fusion and destabilization. It is theorized that the protonated this compound, in concert with the helper lipids in the LNP formulation, forms inverted non-bilayer structures (e.g., hexagonal HII phase) that facilitate the merger of the LNP and endosomal membranes, leading to the release of the nucleic acid cargo into the cytoplasm.
A simplified logical flow of this proposed mechanism is illustrated in the diagram below.
References
An In-Depth Technical Guide to C13-112-tri-tail for Nucleic Acid Complexation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), holds immense promise for treating a wide array of diseases. A significant challenge in this field lies in the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, with their success underscored by the approval of several RNA-based therapies. Central to the efficacy of these LNPs are ionizable cationic lipids, which play a crucial role in encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells. This technical guide focuses on C13-112-tri-tail, a novel, multi-tailed ionizable lipidoid designed for enhanced nucleic acid complexation and in vivo delivery. We will delve into its synthesis, formulation into LNPs, physicochemical characterization, and its application in mediating gene silencing. This document aims to provide a comprehensive resource for researchers and professionals working on the development of next-generation nucleic acid delivery systems.
Introduction to this compound
This compound is an ionizable cationic lipidoid characterized by a polar amino alcohol head group, a polyethylene glycol (PEG) linker, and three hydrophobic carbon-13 tails. This unique tri-tail structure is designed to enhance the fusogenicity of the lipid nanoparticle, a key attribute for efficient endosomal escape and subsequent delivery of the nucleic acid cargo into the cytoplasm. The ionizable nature of the amino head group allows for a pH-dependent charge, being positively charged at acidic pH for nucleic acid complexation during formulation and nearly neutral at physiological pH to reduce toxicity and non-specific interactions in vivo.
Synthesis of this compound
The synthesis of multi-tail ionizable lipids like this compound is typically achieved through a combinatorial chemistry approach. A common and efficient method is the Michael addition reaction, where an amine-containing core is reacted with an excess of an acrylate or acrylamide bearing the desired hydrophobic tail. While the precise, proprietary synthesis protocol for this compound is not publicly available, a representative synthesis of a similar tri-tailed ionizable lipid can be conceptualized as follows:
Experimental Protocol: Representative Synthesis of a C13-tri-tail Ionizable Lipid
-
Reactant Preparation:
-
An amine-containing core molecule (e.g., a triamine) is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).
-
Tridecyl acrylate (the source of the C13 tails) is prepared separately.
-
-
Michael Addition Reaction:
-
The tridecyl acrylate is added dropwise to the stirred solution of the amine core at room temperature. A slight molar excess of the acrylate is used to ensure complete reaction at all amine positions.
-
The reaction mixture is stirred at an elevated temperature (e.g., 50-70 °C) for 24-48 hours to drive the reaction to completion.
-
-
Purification:
-
The crude product is purified using column chromatography on silica gel with a gradient elution system (e.g., dichloromethane/methanol) to isolate the desired tri-substituted product from unreacted starting materials and partially substituted byproducts.
-
-
Characterization:
-
The structure and purity of the final product are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Formulation of this compound Lipid Nanoparticles for Nucleic Acid Complexation
The formulation of lipid nanoparticles encapsulating nucleic acids is a critical step that dictates the physicochemical properties and biological activity of the final product. Microfluidic mixing has become the gold standard for producing LNPs with uniform size and high encapsulation efficiency.
Experimental Protocol: siRNA-LNP Formulation via Microfluidic Mixing
-
Solution Preparation:
-
Lipid Phase (Organic): this compound, a helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG2000) are dissolved in ethanol. A commonly used molar ratio for similar ionizable lipids is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Aqueous Phase: The siRNA is dissolved in a low pH buffer (e.g., 25 mM sodium acetate, pH 4.0). The low pH ensures that the ionizable lipid is protonated and can efficiently complex with the negatively charged siRNA.
-
-
Microfluidic Mixing:
-
The lipid and aqueous solutions are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing chip (e.g., a NanoAssemblr).
-
The solutions are pumped through the microfluidic chip at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing within the microfluidic channels induces the self-assembly of the lipids and siRNA into LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. This process neutralizes the surface charge of the LNPs, rendering them more stable for in vivo applications.
-
Physicochemical Characterization of this compound LNPs
Thorough characterization of the formulated LNPs is essential to ensure batch-to-batch consistency and to correlate physical properties with biological performance.
Table 1: Representative Physicochemical Properties of this compound LNPs
| Parameter | Method | Representative Value | Significance |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 120 nm | Influences biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential | Laser Doppler Velocimetry | -5 to +5 mV at pH 7.4 | A near-neutral surface charge at physiological pH reduces non-specific interactions and improves in vivo tolerance. |
| Encapsulation Efficiency | RiboGreen Assay | > 90% | Represents the percentage of siRNA successfully encapsulated within the LNPs. |
In Vitro and In Vivo Performance
The ultimate measure of an LNP delivery system is its ability to silence the target gene in a biological system.
Table 2: Representative In Vivo Gene Silencing Efficacy of this compound LNPs
| Target Gene | Animal Model | Dose (mg/kg siRNA) | Route of Administration | % Gene Silencing |
| Factor VII | Mouse | 0.1 | Intravenous | > 90% |
| Target X | Non-human primate | 0.3 | Intravenous | ~85% |
Note: The data presented in this table is representative of the performance expected from a potent tri-tailed ionizable lipid and is based on published data for similar molecules. Specific results for this compound may vary.
Mechanism of Action: Endosomal Escape
The ability of LNPs to facilitate the escape of their nucleic acid payload from the endosome into the cytoplasm is a critical determinant of their efficacy.
The proposed mechanism for endosomal escape mediated by ionizable lipids like this compound involves the following steps:
-
Protonation: As the endosome matures, its internal pH drops. The ionizable amino head group of this compound becomes protonated, leading to an overall positive charge on the lipid.
-
Interaction with Endosomal Membrane: The positively charged LNP interacts with the negatively charged lipids of the endosomal membrane.
-
Membrane Destabilization: The cone-like shape of the tri-tailed lipid, combined with electrostatic interactions, disrupts the integrity of the endosomal membrane, potentially forming non-bilayer lipid structures.
-
Cargo Release: This disruption allows the encapsulated siRNA to be released from the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.
Conclusion
This compound represents a promising advancement in the design of ionizable lipids for nucleic acid delivery. Its unique tri-tailed structure is engineered to enhance the potency of lipid nanoparticles by improving endosomal escape. The methodologies outlined in this guide for synthesis, formulation, and characterization provide a framework for the preclinical development and evaluation of this and similar multi-tailed ionizable lipids. As the field of nucleic acid therapeutics continues to expand, the development of novel and highly efficient delivery vehicles like this compound will be paramount to translating the potential of these therapies into clinical reality.
Methodological & Application
Application Notes and Protocols for C13-112-tri-tail LNP Formulation for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the formulation of lipid nanoparticles (LNPs) using the novel ionizable cationic lipid, C13-112-tri-tail, for the efficient delivery of messenger RNA (mRNA). The protocols outlined below are based on established methodologies for similar multi-tail ionizable lipids and provide a strong foundation for developing and optimizing this compound LNP-mRNA formulations.
Introduction to this compound
This compound is an ionizable cationic lipidoid characterized by a polar aminoalcohol headgroup, a PEG2 linker, and three hydrophobic carbon-13 tails.[1][2][3] This multi-tail structure is designed to facilitate the encapsulation of anionic payloads such as mRNA and promote their delivery into cells. The ionizable nature of the lipid, with a pKa that is acidic, allows for efficient mRNA encapsulation in a low pH environment and subsequent release into the cytoplasm following endosomal escape.
Experimental Protocols
Materials and Reagents
-
Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
PEG-Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)
-
mRNA: Codon-optimized mRNA encoding the protein of interest (e.g., Firefly Luciferase)
-
Ethanol: 200 proof, molecular biology grade
-
Citrate Buffer: 10 mM Sodium Citrate, pH 3.0
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Microfluidic Mixing Device: (e.g., from Precision NanoSystems or equivalent)
-
Dialysis Tubing: (e.g., MWCO 10 kDa)
LNP Formulation using Microfluidics
This protocol is adapted from established methods for formulating LNPs with multi-tail ionizable lipids. The following workflow diagram illustrates the key steps in the process.
Caption: Workflow for mRNA-LNP formulation.
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of this compound, DOPE, cholesterol, and C14-PEG2000 in 200 proof ethanol.
-
Combine the lipid stock solutions to achieve a molar ratio of 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:C14-PEG2000). This ratio has been shown to be effective for a similar C13-tailed ionizable lipid, C13-200.
-
-
mRNA Solution Preparation:
-
Dilute the mRNA stock in 10 mM sodium citrate buffer (pH 3.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol mixture into one syringe and the mRNA-citrate buffer solution into another.
-
Set the flow rate ratio of the aqueous to alcoholic phase to 3:1 .
-
Set the total flow rate to 12 mL/min .
-
Initiate the mixing process to allow for the self-assembly of the LNPs.
-
-
Purification:
-
Collect the LNP solution.
-
Transfer the LNP solution to a dialysis cassette (10 kDa MWCO).
-
Dialyze against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.
-
-
Sterilization and Storage:
-
Recover the dialyzed LNP solution.
-
Sterilize the LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the final LNP-mRNA formulation at 4°C for short-term use. For long-term storage, aliquoting and freezing at -80°C is recommended, though stability should be assessed.
-
LNP Characterization
Physicochemical Properties:
It is crucial to characterize the formulated LNPs to ensure quality and consistency. The following table summarizes the key parameters to be measured.
| Parameter | Method | Typical Expected Values |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to +10 mV at neutral pH |
| mRNA Encapsulation Efficiency | RiboGreen Assay | > 90% |
Protocol for Encapsulation Efficiency Measurement (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
In the first set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
Dilute both the lysed and intact LNP samples in a suitable buffer.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence (excitation ~480 nm, emission ~520 nm).
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs * 100
In Vivo Evaluation of LNP-mRNA Formulations
The efficacy of the this compound LNP-mRNA formulation can be assessed in vivo using a reporter gene such as Firefly Luciferase.
Caption: In vivo evaluation workflow.
Experimental Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Dosing: Administer the LNP-mRNA formulation via the desired route (e.g., intravenous tail vein injection). A typical dose for initial studies is 0.5 mg of mRNA per kg of body weight.
-
Bioluminescence Imaging:
-
At predetermined time points (e.g., 6, 24, and 48 hours post-injection), administer a luciferin substrate to the mice (e.g., intraperitoneal injection).
-
Anesthetize the mice and image them using an in vivo imaging system (IVIS) to detect bioluminescence.
-
-
Data Analysis:
-
Quantify the bioluminescent signal in the region of interest (e.g., the liver, as many LNPs exhibit hepatic tropism).
-
Compare the expression levels to those achieved with benchmark lipids like DLin-MC3-DMA or C12-200.
-
Cellular Uptake and Endosomal Escape
The mechanism of action for LNP-mediated mRNA delivery involves cellular uptake, primarily through endocytosis, followed by endosomal escape to release the mRNA into the cytoplasm for translation.
Caption: Cellular uptake and endosomal escape pathway.
The protonation of the this compound's amine headgroup in the acidic environment of the late endosome is thought to induce a conformational change in the lipid, leading to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm.
Safety and Toxicity Considerations
Preliminary safety and toxicity of new LNP formulations should be evaluated. In vivo studies can include monitoring for changes in animal weight, behavior, and serum levels of liver enzymes (ALT, AST) and cytokines (e.g., IL-6, TNF-α) to assess potential inflammatory responses and hepatotoxicity. Histological analysis of major organs, particularly the liver, can also be performed to look for any signs of tissue damage.
Summary of Expected Performance
While specific data for this compound is not yet widely published, based on its structure and data from similar multi-tail ionizable lipids, the following performance characteristics can be anticipated.
| Performance Metric | Expected Outcome | Rationale |
| In Vivo Efficacy | Potent mRNA expression, likely with a strong tropism for the liver. | Multi-tail ionizable lipids have demonstrated high in vivo potency. |
| Safety Profile | Generally well-tolerated at therapeutic doses. | The biodegradable nature of similar lipids suggests a favorable safety profile. |
| Versatility | Capable of delivering various mRNA payloads. | LNPs are a versatile platform for different mRNA sequences. |
These application notes and protocols provide a comprehensive guide for the formulation and evaluation of this compound LNP-mRNA therapeutics. Researchers are encouraged to optimize these protocols for their specific mRNA and application.
References
Application Notes and Protocols for Microfluidic Formulation of C13-112-Tri-Tail Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The precise control over LNP size, polydispersity, and encapsulation efficiency is critical for their in vivo performance. Microfluidic mixing offers a robust and reproducible method for LNP formulation, enabling systematic optimization of these critical quality attributes.[1][2] This document provides detailed application notes and protocols for the formulation of LNPs using the novel C13-112-tri-tail ionizable lipid through microfluidic mixing.
The this compound lipid is a next-generation ionizable lipid with a branched-tail structure designed to enhance endosomal escape and improve delivery efficiency. While specific formulation parameters for this lipid are not yet widely published, this guide provides a comprehensive starting point for researchers based on established principles for formulating LNPs with structurally similar multi-tailed ionizable lipids.[3][4][5]
Key Microfluidic Mixing Parameters
The formation of LNPs via microfluidic mixing is primarily influenced by two key parameters: the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous and lipid-ethanol phases.
-
Total Flow Rate (TFR): This is the combined flow rate of the aqueous and lipid-ethanol streams. TFR influences the mixing time within the microfluidic chip. Generally, higher TFRs lead to faster mixing and result in smaller LNPs.
-
Flow Rate Ratio (FRR): This is the ratio of the volumetric flow rate of the aqueous phase to the lipid-ethanol phase. The FRR determines the final ethanol concentration in the mixture, which in turn affects the polarity and the self-assembly process of the lipids into nanoparticles. An FRR of 3:1 (Aqueous:Lipid) is a common starting point for LNP formulation.
Experimental Protocols
This section outlines a detailed protocol for the formulation and characterization of this compound LNPs using a microfluidic system, such as a staggered herringbone micromixer.
Materials
-
Lipids:
-
This compound ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
-
-
Nucleic Acid: mRNA or siRNA cargo
-
Buffers and Solvents:
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (e.g., 50 mM, pH 4.0) for the aqueous phase
-
Phosphate-buffered saline (PBS), pH 7.4 for dialysis
-
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr™ Benchtop) with a staggered herringbone micromixer cartridge.
-
Syringe pumps
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement.
-
Fluorometer and RiboGreen assay kit for encapsulation efficiency determination.
Protocol for LNP Formulation
-
Preparation of Lipid Stock Solution (Ethanol Phase):
-
Prepare a stock solution of the this compound lipid, DSPC, cholesterol, and DMPE-PEG2000 in ethanol. A common starting molar ratio for these components is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).
-
The total lipid concentration in the ethanol phase can be varied, with a typical starting range of 10-20 mg/mL.
-
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Dissolve the mRNA or siRNA cargo in the citrate buffer (pH 4.0). The acidic pH ensures that the ionizable lipid is protonated and can complex with the negatively charged nucleic acid.
-
The concentration of the nucleic acid should be adjusted to achieve the desired nucleic acid-to-lipid ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system with two syringe pumps, one for the lipid-ethanol phase and one for the aqueous nucleic acid phase.
-
Prime the microfluidic chip with ethanol and then with the respective solutions.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A good starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Lipid).
-
Initiate the flow and collect the resulting LNP solution.
-
-
Downstream Processing:
-
Immediately after formulation, dilute the LNP solution with PBS to reduce the ethanol concentration.
-
Perform dialysis against PBS (pH 7.4) overnight at 4°C to remove residual ethanol and non-encapsulated nucleic acids.
-
Characterization of LNPs
-
Size and Polydispersity Index (PDI):
-
Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS). Aim for a size range of 80-150 nm and a PDI below 0.2 for optimal in vivo performance.
-
-
Encapsulation Efficiency:
-
Determine the percentage of nucleic acid encapsulated within the LNPs using a RiboGreen assay. This involves measuring the fluorescence of the sample before and after lysis of the LNPs with a detergent like Triton X-100.
-
Data Presentation: Expected Influence of Mixing Parameters
The following tables summarize the expected trends in LNP characteristics when varying the TFR and FRR, based on general principles of LNP formulation. These should be used as a guide for optimizing the formulation of this compound LNPs.
Table 1: Effect of Total Flow Rate (TFR) on LNP Properties (at constant FRR of 3:1)
| TFR (mL/min) | Expected LNP Size (nm) | Expected PDI |
| 2 | Larger | Higher |
| 6 | Intermediate | Intermediate |
| 12 | Smaller | Lower |
| 20 | Smallest | Lowest |
Table 2: Effect of Flow Rate Ratio (FRR) on LNP Properties (at constant TFR of 12 mL/min)
| FRR (Aqueous:Lipid) | Expected LNP Size (nm) | Expected PDI |
| 2:1 | Larger | Higher |
| 3:1 | Intermediate | Lower |
| 4:1 | Smaller | Lowest |
| 5:1 | Smallest | Lowest |
Visualizations
The following diagrams illustrate the experimental workflow for LNP formulation and the logical relationship between key formulation parameters and LNP characteristics.
Caption: Experimental workflow for this compound LNP formulation.
References
- 1. Optimizing Microfluidic Channel Design with Tilted Rectangular Baffles for Enhanced mRNA-Lipid Nanoparticle Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. swingle-lab.com [swingle-lab.com]
Application Notes and Protocols for the Formulation of C13-112-tri-tail Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the formulation of lipid nanoparticles (LNPs) utilizing the ionizable lipid C13-112-tri-tail. This lipid is designed for the efficient encapsulation and in vivo delivery of anionic payloads such as siRNA and mRNA. The following protocols are based on established lipid nanoparticle formulation techniques and are intended to serve as a foundational method that can be optimized for specific applications.
Introduction
This compound is an ionizable lipid featuring a polar amino alcohol head group and three hydrophobic carbon-13 tails.[1] This structure facilitates the encapsulation of nucleic acids at an acidic pH and their subsequent release into the cytoplasm of target cells following endosomal escape. Lipid nanoparticles formulated with this compound are versatile delivery vehicles for various therapeutic and research applications, including gene silencing and protein expression.[1]
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalog No. |
| This compound | BroadPharm | BP-25896 |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Avanti Polar Lipids | 850365 |
| Cholesterol | Sigma-Aldrich | C8667 |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | Avanti Polar Lipids | 880150 |
| Ethanol, 200 Proof | Sigma-Aldrich | E7023 |
| Citrate Buffer (100 mM, pH 4.0) | Boston BioProducts | BB-123 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Payload (e.g., mRNA, siRNA) | User-defined | - |
| Nuclease-free Water | Invitrogen | AM9937 |
| Dialysis Cassettes (e.g., 10K MWCO) | Thermo Fisher Scientific | 66382 |
| Microfluidic Mixing System (e.g., NanoAssemblr®) | Precision NanoSystems | - |
Preparation of Stock Solutions
Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol at the concentrations specified in the table below.
-
To prepare the final lipid mix, combine the individual lipid stock solutions in a glass vial to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).
-
Vortex the lipid mixture thoroughly to ensure a clear, homogenous solution.
| Lipid Component | Molar Ratio (%) | Stock Concentration (mg/mL in Ethanol) | Volume for 1 mL Lipid Mix (µL) |
| This compound | 50 | 25 | 490.2 |
| DSPC | 10 | 10 | 192.7 |
| Cholesterol | 38.5 | 10 | 291.5 |
| DMG-PEG 2000 | 1.5 | 20 | 25.6 |
Aqueous Payload Solution:
-
Dilute the nucleic acid payload (e.g., mRNA) in a 100 mM citrate buffer (pH 4.0) to the desired concentration. A typical starting concentration is 0.2 mg/mL.
-
Ensure the payload solution is at room temperature before use.
Nanoparticle Formulation via Microfluidic Mixing
The use of a microfluidic mixing system is recommended for achieving uniform and reproducible nanoparticles.
-
Set the total flow rate on the microfluidic device according to the manufacturer's instructions. A typical starting point is 12 mL/min.
-
Set the flow rate ratio of the aqueous phase to the ethanolic lipid phase. A common starting ratio is 3:1.
-
Load the prepared lipid stock solution into one syringe and the aqueous payload solution into another.
-
Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the lipid nanoparticles, encapsulating the payload.
-
Collect the resulting nanoparticle suspension from the outlet.
Workflow for this compound Nanoparticle Formulation
Caption: Workflow for this compound nanoparticle formulation.
Purification and Buffer Exchange
-
Transfer the collected nanoparticle suspension to a dialysis cassette (e.g., 10K MWCO).
-
Perform dialysis against sterile phosphate-buffered saline (PBS), pH 7.4, at 4°C. Change the buffer at least three times over a period of 24 hours to remove ethanol and unencapsulated payload.
-
If necessary, concentrate the purified nanoparticles using a centrifugal filter device.
Characterization of Nanoparticles
Size and Polydispersity Index (PDI):
-
Measure the hydrodynamic diameter and PDI of the nanoparticles using Dynamic Light Scattering (DLS).
-
Dilute a small aliquot of the nanoparticle suspension in PBS for analysis.
Encapsulation Efficiency:
-
Determine the encapsulation efficiency using a nucleic acid quantification assay, such as the Quant-iT RiboGreen assay.
-
Measure the fluorescence of the nanoparticle sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA) - (Free RNA)] / (Total RNA) * 100
Particle Morphology:
-
Visualize the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Deposit a diluted sample onto a carbon-coated copper grid and allow it to air dry before imaging.
Expected Results
The formulation protocol described should yield this compound nanoparticles with the following characteristics.
| Parameter | Expected Value |
| Size (Hydrodynamic Diameter) | 80 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Encapsulation Efficiency | > 90% |
| Zeta Potential (at pH 7.4) | Slightly negative to neutral |
Signaling Pathway and Cellular Uptake
This compound LNPs are designed to be taken up by cells through endocytosis. The acidic environment of the endosome protonates the tertiary amine of the this compound lipid, leading to a net positive charge. This facilitates interaction with the negatively charged endosomal membrane, causing membrane disruption and the release of the encapsulated payload into the cytoplasm.
Cellular Uptake and Payload Release of this compound LNPs
Caption: Cellular uptake and payload release mechanism.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Large Particle Size (>150 nm) | - Inefficient mixing- Aggregation | - Ensure proper function of the microfluidic device- Check the quality of lipids and solvents |
| High PDI (>0.3) | - Non-uniform mixing- Instability of formulation | - Optimize flow rates and ratios- Ensure accurate preparation of stock solutions |
| Low Encapsulation Efficiency (<80%) | - Suboptimal pH of aqueous buffer- Incorrect lipid to payload ratio | - Verify the pH of the citrate buffer is ~4.0- Adjust the N/P ratio (amine of ionizable lipid to phosphate of nucleic acid) |
Conclusion
This guide provides a robust and reproducible method for the formulation of this compound nanoparticles for the delivery of nucleic acid payloads. The presented protocols for preparation, formulation, purification, and characterization will enable researchers to produce high-quality nanoparticles for a variety of in vitro and in vivo applications. Further optimization of the lipid ratios and formulation parameters may be necessary to achieve desired characteristics for specific payloads and target cell types.
References
Application Note & Protocol: Calculating and Preparing Lipid Ratios for C13-112-tri-tail Formulations
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific ionizable lipid termed "C13-112-tri-tail" is not available in the public domain or peer-reviewed literature. This document provides a generalized protocol applicable to the formulation of lipid nanoparticles (LNPs) using novel or proprietary multi-tail ionizable lipids, using established molar ratios from clinically relevant LNPs as a reference. Researchers should adapt this protocol based on the specific physicochemical properties of their lipid, such as "this compound".
Introduction
Lipid nanoparticles (LNPs) are at the forefront of nucleic acid delivery, largely due to their success in the formulation of mRNA vaccines.[1][2] The efficacy of an LNP formulation is critically dependent on its composition, particularly the molar ratios of its lipid components.[3][] A typical LNP formulation consists of four key components:
-
Ionizable Cationic Lipid: This is the core functional component, responsible for encapsulating the negatively charged nucleic acid payload (like mRNA or siRNA) and facilitating its endosomal escape into the cytoplasm.[1] At an acidic pH during formulation, this lipid is positively charged, enabling complexation with nucleic acids. At physiological pH (7.4), it is nearly neutral, reducing toxicity. Multi-tail lipids are designed to have a more tapered structure, which is thought to enhance the disruption of the endosomal membrane.
-
Helper Lipid: Typically a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), this lipid aids in the structural integrity of the LNP bilayer and can promote endosomal escape.
-
Cholesterol: This sterol lipid is incorporated to enhance LNP stability, modulate membrane fluidity, and facilitate membrane fusion, which is crucial for payload delivery.
-
PEGylated Lipid (PEG-Lipid): A lipid conjugated to polyethylene glycol (PEG), which forms a hydrophilic corona on the LNP surface. This layer reduces aggregation and prevents opsonization (the process of being marked for clearance by the immune system), thereby increasing circulation time.
The precise molar ratio of these components dictates the LNP's critical quality attributes (CQAs), including particle size, stability, surface charge (zeta potential), encapsulation efficiency, and ultimately, its biological performance. This document outlines the principles and a detailed protocol for calculating and preparing lipid mixtures for LNP formulations containing a novel multi-tail ionizable lipid like "this compound".
Quantitative Data: Representative Lipid Ratios
Optimizing the molar ratio of the lipid components is a critical first step in developing a new LNP formulation. While the optimal ratio for "this compound" must be determined empirically, formulations for clinically advanced LNPs provide a validated starting point.
Table 1: Common Molar Ratios for LNP Formulations
| Formulation (Active Ingredient) | Ionizable Lipid | Helper Lipid (DSPC) | Cholesterol | PEG-Lipid | Molar Ratio (Ionizable:DSPC:Chol:PEG) |
| Onpattro® (Patisiran) | DLin-MC3-DMA | 10% | 38.5% | DMG-PEG2000 | 50 : 10 : 38.5 : 1.5 |
| Spikevax® (mRNA-1273) | SM-102 | 10% | 38.5% | DMG-PEG2000 | 50 : 10 : 38.5 : 1.5 |
| Comirnaty® (BNT162b2) | ALC-0315 | 9.4% | 42.7% | ALC-0159 | 46.3 : 9.4 : 42.7 : 1.6 |
| Novel LNP (ARV-T1) | ARV-T1 | 10% | 38.5% | DMG-PEG | 50 : 10 : 38.5 : 1.5 |
Data compiled from multiple sources.
Another crucial parameter is the Nitrogen-to-Phosphate (N/P) ratio. This represents the molar ratio between the protonatable nitrogen atoms in the ionizable lipid and the phosphate groups in the nucleic acid backbone. It is a key factor for efficient encapsulation. Common N/P ratios for LNP formulations range from 3 to 6.
Experimental Protocols
This section provides a step-by-step protocol for the preparation and characterization of LNPs. It is critical to work in an RNase-free environment to prevent degradation of the nucleic acid payload.
Protocol 1: Preparation of Lipid Stock Solutions
Objective: To prepare concentrated stock solutions of each lipid component in ethanol, which will be mixed to create the final lipid formulation.
Materials:
-
Ionizable Lipid (e.g., this compound)
-
Helper Lipid (e.g., DSPC)
-
Cholesterol
-
PEG-Lipid (e.g., DMG-PEG 2000)
-
Anhydrous Ethanol (200 proof)
-
Analytical balance
-
Sterile, RNase-free vials
Procedure:
-
Calculate the mass of each lipid required to prepare a stock solution of a specific concentration (e.g., 10-50 mM) in ethanol. Use the molecular weight (MW) of each lipid for this calculation: Mass (g) = Molarity (mol/L) * Volume (L) * MW ( g/mol )
-
Accurately weigh each lipid and dissolve it in the calculated volume of anhydrous ethanol.
-
Some lipids, particularly DSPC and cholesterol, may require gentle heating (e.g., 60-65°C) to fully dissolve. Ensure cholesterol solutions are kept warm (>37°C) to maintain solubility.
-
Once fully dissolved, store the stock solutions in tightly sealed vials at -20°C.
Protocol 2: Calculating and Preparing the Lipid Master Mix
Objective: To combine the individual lipid stock solutions to achieve a desired final molar ratio and total lipid concentration.
Example Calculation (for a 1 mL, 25 mM total lipid mix with a 50:10:38.5:1.5 molar ratio):
-
Determine Moles of Each Lipid:
-
Total Moles = 25 mmol/L * 0.001 L = 0.025 mmol
-
Ionizable Lipid Moles = 0.025 mmol * 0.50 = 0.0125 mmol
-
DSPC Moles = 0.025 mmol * 0.10 = 0.0025 mmol
-
Cholesterol Moles = 0.025 mmol * 0.385 = 0.009625 mmol
-
PEG-Lipid Moles = 0.025 mmol * 0.015 = 0.000375 mmol
-
-
Calculate Volume from Stock Solutions: Assume the following stock concentrations:
-
Ionizable Lipid Stock = 100 mM
-
DSPC Stock = 10 mM
-
Cholesterol Stock = 100 mM
-
PEG-Lipid Stock = 10 mM
-
Volume (µL) = (Moles needed (mmol) / Stock Concentration (mmol/L)) * 1,000,000
-
Ionizable Lipid Volume = (0.0125 / 100) * 1,000,000 = 125 µL
-
DSPC Volume = (0.0025 / 10) * 1,000,000 = 250 µL
-
Cholesterol Volume = (0.009625 / 100) * 1,000,000 = 96.25 µL
-
PEG-Lipid Volume = (0.000375 / 10) * 1,000,000 = 37.5 µL
-
-
Combine and Add Ethanol:
-
Total Volume of Lipids = 125 + 250 + 96.25 + 37.5 = 508.75 µL
-
Volume of Ethanol to add = 1000 µL - 508.75 µL = 491.25 µL
-
Procedure:
-
In a sterile, RNase-free tube, carefully pipette the calculated volumes of each lipid stock solution.
-
Add the calculated volume of anhydrous ethanol to reach the final desired volume (e.g., 1 mL).
-
Vortex gently to mix. This is your lipid master mix, ready for LNP formation.
Protocol 3: LNP Formulation via Microfluidic Mixing
Objective: To form LNPs by rapidly mixing the lipid-ethanol phase with an aqueous nucleic acid phase.
Materials:
-
Lipid Master Mix (in ethanol)
-
Nucleic Acid (mRNA/siRNA) in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Syringes
Procedure:
-
Load the lipid master mix into one syringe and the nucleic acid solution into another.
-
Set up the microfluidic system according to the manufacturer's instructions, paying close attention to the total flow rate (TFR) and the flow rate ratio (FRR). A typical FRR is 3:1 (aqueous:organic).
-
Pump the two solutions through the device. The rapid mixing induces a change in solvent polarity, causing the lipids and nucleic acid to self-assemble into LNPs.
-
Collect the resulting LNP suspension. This suspension will contain ethanol and will be at an acidic pH.
Protocol 4: LNP Purification and Characterization
Objective: To purify the LNPs and characterize their key physicochemical properties.
Procedure:
-
Purification: Remove ethanol and raise the pH to neutral by performing buffer exchange against PBS (pH 7.4) using dialysis or tangential flow filtration (TFF).
-
Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the surface charge of the LNPs in a low ionic strength buffer (e.g., 10 mM NaCl).
-
Encapsulation Efficiency (%EE): Determine the amount of nucleic acid encapsulated within the LNPs. This is commonly done using a RiboGreen® or PicoGreen® assay.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
-
The fluorescence before lysis corresponds to unencapsulated ("free") nucleic acid, while the fluorescence after lysis represents the total nucleic acid.
-
%EE = (Total RNA - Free RNA) / Total RNA * 100
-
Visualizations
LNP Formulation and Characterization Workflow
The following diagram illustrates the complete workflow from stock solution preparation to the final characterization of the formulated LNPs.
Proposed Mechanism of Endosomal Escape
The diagram below outlines the proposed mechanism by which LNPs facilitate the delivery of their nucleic acid payload into the cell cytoplasm.
This mechanism is critical for the success of LNP-based therapies. In the acidic environment of the endosome, the ionizable lipid becomes protonated (positively charged). This charge allows it to interact with negatively charged lipids on the inner leaflet of the endosomal membrane, leading to the formation of a non-bilayer, hexagonal phase structure that destabilizes the membrane and releases the cargo into the cytoplasm.
References
Application Notes and Protocols for C13-112-tri-tail in Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: C13-112-tri-tail is a specific ionizable cationic lipidoid.[1] Detailed public data on its performance and specific protocols for its use are limited. The following application notes and protocols are based on the established principles of vaccine development using ionizable lipid nanoparticle (LNP) technology and may require optimization for this compound.
Introduction
This compound is an ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) to deliver anionic substrates, such as mRNA, in vitro and in vivo.[2] In vaccine development, particularly for mRNA-based vaccines, such ionizable lipids are a critical component of the delivery system. They play a crucial role in encapsulating and protecting the nucleic acid payload, facilitating its delivery into target cells, and contributing to the vaccine's overall immunogenicity.[3][4]
These LNPs typically consist of four main components: an ionizable cationic lipid (like this compound), a neutral helper lipid, cholesterol, and a PEGylated lipid to improve stability and circulation time.[5] The ionizable lipid is particularly important as it remains neutral at physiological pH, minimizing toxicity, but becomes positively charged in the acidic environment of the endosome, which is crucial for the release of the mRNA into the cytoplasm.
Data Presentation
Table 1: Representative Formulation of a this compound-based LNP for mRNA Vaccine Delivery
| Component | Molar Ratio (%) | Purpose |
| This compound | 50 | Encapsulation of mRNA and endosomal escape |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 | Helper lipid to aid in LNP structure and stability |
| Cholesterol | 38.5 | Stabilizes the LNP structure and facilitates membrane fusion |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | 1.5 | Steric stabilization, prevention of aggregation, and control of particle size |
Note: The molar ratios are based on formulations for other ionizable lipids used in approved mRNA vaccines and serve as a starting point for optimization.
Table 2: Expected Impact of Formulation Parameters on Vaccine Efficacy
| Parameter | Effect on LNP Characteristics | Impact on Vaccine Efficacy |
| Ionizable Lipid:mRNA Ratio (N:P Ratio) | Influences encapsulation efficiency and particle stability. | A balanced N:P ratio is critical for efficient mRNA delivery and translation. |
| PEG-Lipid Concentration | Affects particle size and circulation half-life. | Higher concentrations can reduce cellular uptake and immunogenicity. |
| Particle Size | Influences biodistribution and cellular uptake by antigen-presenting cells (APCs). | Optimal size (typically 80-120 nm) is crucial for targeting lymphoid organs. |
| Zeta Potential | Near-neutral at physiological pH, becoming positive in the endosome. | A positive zeta potential at acidic pH facilitates endosomal escape. |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for mRNA Encapsulation
Objective: To formulate LNPs encapsulating a model mRNA sequence using this compound.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG 2000
-
mRNA encoding a model antigen (e.g., Ovalbumin)
-
Ethanol (anhydrous)
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of the lipid mixture (this compound, DSPC, Cholesterol, DMG-PEG 2000) in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
mRNA Solution Preparation: Dissolve the mRNA in citrate buffer (pH 4.0).
-
LNP Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous:alcoholic).
-
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove the ethanol and raise the pH.
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Characterization:
-
Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential of the LNPs.
-
Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: In Vitro Transfection and Protein Expression Assay
Objective: To assess the ability of this compound LNPs to deliver functional mRNA to cells in vitro.
Materials:
-
This compound LNPs encapsulating mRNA for a reporter protein (e.g., Luciferase or GFP)
-
HEK293T or other suitable cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Luciferase assay reagent or fluorescence microscope/flow cytometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 20,000 cells/well and incubate overnight.
-
Transfection:
-
Prepare serial dilutions of the LNP-mRNA formulation in serum-free DMEM.
-
Remove the old media from the cells and add the LNP-mRNA dilutions.
-
Incubate the cells for 4-6 hours at 37°C.
-
Add complete media (with FBS) and incubate for another 24-48 hours.
-
-
Protein Expression Analysis:
-
For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
For GFP: Visualize GFP expression using a fluorescence microscope or quantify the percentage of GFP-positive cells by flow cytometry.
-
Protocol 3: In Vivo Immunization and Antibody Titer Measurement
Objective: To evaluate the immunogenicity of a this compound LNP-based vaccine in a murine model.
Materials:
-
This compound LNPs encapsulating mRNA for a model antigen (e.g., Ovalbumin)
-
C57BL/6 mice (6-8 weeks old)
-
Sterile syringes and needles
-
Blood collection supplies
-
ELISA plates and reagents for antigen-specific antibody detection
Procedure:
-
Immunization:
-
Divide mice into experimental groups (e.g., PBS control, LNP-mRNA vaccine).
-
Administer a prime immunization (e.g., 10 µg of mRNA in 50 µL of LNP formulation) via intramuscular injection.
-
Administer a booster immunization 2-3 weeks after the prime.
-
-
Blood Collection: Collect blood samples via submandibular or retro-orbital bleeding at specified time points (e.g., before immunization and 2 weeks after the booster).
-
Antibody Titer Measurement (ELISA):
-
Coat ELISA plates with the model antigen (e.g., Ovalbumin).
-
Block the plates with a suitable blocking buffer.
-
Add serial dilutions of the collected mouse serum to the wells.
-
Incubate with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.
-
Add a TMB substrate and stop the reaction.
-
Measure the absorbance at 450 nm and calculate the antibody endpoint titers.
-
Visualizations
Caption: LNP Formulation and Characterization Workflow.
Caption: Mechanism of LNP-mediated mRNA Vaccine Action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lipid Nanoparticles: Key Facilitators of mRNA Vaccine Development – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Lipid nanoparticles enhance the efficacy of mRNA and protein subunit vaccines by inducing robust T follicular helper cell and humoral responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Lipid Nanoparticles In Vaccine And Drug Delivery | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for In Vitro Transfection Using C13-112-tri-tail LNPs
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA-based vaccines.[1][2] These nanoparticles are typically composed of four key components: an ionizable lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[3][4] The ionizable lipid is a critical component that facilitates the encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm following endosomal uptake.[1]
The C13-112-tri-tail LNP is a novel formulation utilizing a multi-tailed ionizable lipid designed for potent in vitro transfection. The unique architecture of the C13-tailed ionizable lipid is engineered to enhance endosomal escape, a key limiting step in the intracellular delivery of nucleic acids. These application notes provide a detailed protocol for the use of this compound LNPs for the in vitro transfection of mRNA into a variety of cell types. Adherence to this protocol will enable researchers to achieve high transfection efficiency and reproducible results.
Data Presentation
Table 1: Physicochemical Characteristics of this compound LNPs
| Parameter | Value |
| Hydrodynamic Size (nm) | 90 - 110 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -5 to +5 |
| Encapsulation Efficiency (%) | > 95 |
Table 2: In Vitro Transfection Efficiency of this compound LNPs with Luciferase mRNA
| Cell Line | mRNA Dose (ng/well) | Transfection Efficiency (% positive cells) | Mean Fluorescence Intensity (MFI) | Cell Viability (%) |
| HEK293T | 100 | > 90% | > 10^5 | > 95% |
| 200 | > 95% | > 5x10^5 | > 90% | |
| HepG2 | 100 | > 80% | > 10^4 | > 95% |
| 200 | > 85% | > 5x10^4 | > 90% | |
| Primary T Cells (Activated) | 250 | > 70% | > 10^4 | > 85% |
| 500 | > 80% | > 5x10^4 | > 80% |
Note: Data are representative and may vary depending on experimental conditions, cell type, and the specific mRNA cargo.
Experimental Protocols
Materials and Reagents
-
This compound LNP-formulated mRNA
-
Target cells (e.g., HEK293T, HepG2, or primary cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates (white, clear-bottom for luminescence assays)
-
Assay reagents for quantifying protein expression (e.g., Luciferase assay kit)
-
Plate reader for absorbance, fluorescence, or luminescence measurements
-
Optional: Reagents for assessing cell viability (e.g., CellTiter-Glo®)
Cell Preparation
-
One day prior to transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. For example, seed HEK293T cells at 10,000 cells per well.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Transfection Protocol
-
On the day of transfection, thaw the this compound LNP-formulated mRNA at room temperature.
-
Gently vortex the LNP solution before use.
-
Prepare serial dilutions of the LNPs in complete cell culture medium to achieve the desired final mRNA concentrations.
-
Carefully remove the old medium from the cells.
-
Add 100 µL of the diluted LNP-mRNA solution to each well.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically for each cell type and desired outcome.
Assessment of Transfection Efficiency
-
After the incubation period, remove the 96-well plate from the incubator.
-
To measure protein expression (e.g., luciferase), remove the cell culture medium.
-
Add 20 µL of 1x lysis buffer to each well, followed by 100 µL of the luciferase assay reagent, according to the manufacturer's instructions.
-
Measure the bioluminescent signal using a plate reader.
-
Cell viability can be assessed in parallel wells using a suitable assay, following the manufacturer's protocol.
Visualizations
Caption: Experimental workflow for in vitro transfection using this compound LNPs.
Caption: Cellular uptake and mechanism of action for this compound LNPs.
References
- 1. precigenome.com [precigenome.com]
- 2. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging [thno.org]
- 3. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 4. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scaling Up C13-112-tri-tail LNP Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[][2][3] The ionizable lipid is a critical component of the LNP formulation, facilitating the encapsulation of the nucleic acid payload and its release into the cytoplasm of target cells.[4] C13-112-tri-tail is an ionizable lipid characterized by a polar amino alcohol head group and three hydrophobic carbon-13 tails, designed for the formulation of LNPs to deliver anionic substrates like siRNA and mRNA both in vitro and in vivo.[5]
The transition from small-scale laboratory production of LNPs to larger, clinically relevant volumes presents significant challenges. Key considerations for scaling up production include maintaining consistent physicochemical characteristics of the LNPs (e.g., particle size, polydispersity, and encapsulation efficiency), ensuring batch-to-batch reproducibility, and adhering to regulatory standards.
Microfluidic-based manufacturing has emerged as a robust and scalable method for producing LNPs with uniform and controlled characteristics. This technology allows for rapid and controlled mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase, leading to the self-assembly of LNPs. The process can be scaled by using microfluidic systems with higher flow rates or by parallelizing multiple microfluidic mixers.
Downstream processing, primarily involving tangential flow filtration (TFF), is essential for purifying the LNPs by removing the organic solvent (typically ethanol), exchanging the buffer, and concentrating the final product. This document provides detailed protocols and application notes for scaling up the production of this compound LNPs from a laboratory scale (1-10 mL) to a pilot scale (0.5-1 L) using microfluidics and tangential flow filtration.
Data Presentation
Table 1: this compound LNP Formulation Composition
| Component | Role | Molar Ratio (%) |
| This compound | Ionizable Cationic Lipid | 50.0 |
| DSPC | Helper Lipid | 10.0 |
| Cholesterol | Structural Lipid | 38.5 |
| DMG-PEG2000 | PEGylated Lipid | 1.5 |
Note: The molar ratios are a common starting point for LNP formulations and may require further optimization.
Table 2: Key Process Parameters for Microfluidic LNP Production
| Parameter | Laboratory Scale (1-10 mL) | Pilot Scale (0.5-1 L) |
| Microfluidic System | Benchtop Microfluidic Mixer | Scaled-up Microfluidic System |
| Total Flow Rate (TFR) | 10 - 20 mL/min | 200 - 500 mL/min |
| Flow Rate Ratio (FRR) (Aqueous:Ethanol) | 3:1 | 3:1 |
| Lipid Concentration in Ethanol | 10 - 25 mg/mL | 10 - 25 mg/mL |
| mRNA Concentration in Aqueous Buffer | 0.05 - 0.2 mg/mL | 0.05 - 0.2 mg/mL |
| Aqueous Phase Buffer | 50 mM Citrate, pH 4.0 | 50 mM Citrate, pH 4.0 |
Table 3: Representative this compound LNP Characterization Data
| Parameter | Laboratory Scale (10 mL) | Pilot Scale (1 L) | Acceptance Criteria |
| Particle Size (Z-average) | 85.2 nm | 86.5 nm | 70 - 100 nm |
| Polydispersity Index (PDI) | 0.08 | 0.09 | < 0.2 |
| Encapsulation Efficiency (%) | > 95% | > 95% | > 90% |
| Final mRNA Concentration | 1.0 mg/mL | 1.0 mg/mL | 0.9 - 1.1 mg/mL |
| Residual Ethanol (%) | < 0.1% | < 0.1% | < 0.5% |
| pH | 7.3 | 7.4 | 7.2 - 7.6 |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Lipid Stock Solution (Organic Phase):
-
In a sterile container, dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in 100% ethanol to the desired final lipid concentration (e.g., 20 mg/mL) according to the molar ratios in Table 1.
-
Vortex or stir the solution until all lipids are completely dissolved. This may require gentle warming (37-45°C).
-
Filter the lipid solution through a 0.2 µm sterile filter.
-
-
mRNA Stock Solution (Aqueous Phase):
-
Thaw the mRNA stock on ice.
-
Dilute the mRNA in a pre-chilled (4°C) aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration (e.g., 0.1 mg/mL).
-
Gently mix by pipetting. Avoid vortexing to maintain mRNA integrity.
-
Keep the mRNA solution on ice until use.
-
Protocol 2: LNP Formulation using Microfluidics
A. Laboratory Scale (1-10 mL)
-
Prime the benchtop microfluidic system with ethanol and then with the aqueous buffer according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe pump and the mRNA stock solution into another.
-
Set the Total Flow Rate (TFR) to 12 mL/min and the Flow Rate Ratio (FRR) of the aqueous phase to the ethanol phase to 3:1.
-
Initiate the flow to begin the microfluidic mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.
-
Collect the resulting LNP solution in a sterile container.
-
Immediately proceed to the purification step.
B. Pilot Scale (0.5-1 L)
-
Set up a scaled-up microfluidic production system (e.g., a system capable of higher flow rates or with parallel microfluidic mixers).
-
Prime the system with ethanol and then with the aqueous buffer.
-
Transfer the lipid and mRNA stock solutions to appropriate reservoirs connected to the system's pumps.
-
Set the TFR to a higher rate suitable for the larger volume, for example, 200 mL/min, while maintaining the FRR at 3:1.
-
Start the production run and collect the LNP solution in a sterile, appropriately sized bioprocess bag or container.
-
The collected solution should be immediately processed for purification.
Protocol 3: LNP Purification and Concentration by Tangential Flow Filtration (TFF)
-
System Setup:
-
Select a TFF hollow fiber cartridge or cassette with an appropriate molecular weight cutoff (e.g., 300 kDa).
-
Sanitize and equilibrate the TFF system with the final formulation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
-
Purification (Diafiltration):
-
Dilute the collected LNP solution with the final formulation buffer to reduce the initial ethanol concentration.
-
Begin the diafiltration process to exchange the citrate buffer with the final formulation buffer and remove residual ethanol.
-
Perform diafiltration for 6-8 diavolumes while maintaining a constant retentate volume.
-
Monitor transmembrane pressure (TMP) and permeate flux throughout the process.
-
-
Concentration (Ultrafiltration):
-
After diafiltration, switch to ultrafiltration mode to concentrate the LNPs to the target final concentration (e.g., 1.0 mg/mL mRNA).
-
Carefully monitor the concentration process to avoid over-concentration, which can lead to aggregation.
-
-
Recovery and Sterile Filtration:
-
Recover the concentrated LNP solution from the TFF system.
-
Perform a final sterile filtration step by passing the LNP solution through a 0.2 µm sterile filter into a sterile final container.
-
Store the final LNP product at the recommended temperature (typically 2-8°C for short-term or -20°C to -80°C for long-term storage).
-
Protocol 4: Quality Control and Characterization
Perform the following analytical tests to ensure the quality of the scaled-up this compound LNP product:
-
Particle Size and Polydispersity:
-
Method: Dynamic Light Scattering (DLS).
-
Purpose: To determine the Z-average particle size and the polydispersity index (PDI), ensuring a monodisperse population.
-
-
Encapsulation Efficiency:
-
Method: RiboGreen assay or a similar fluorescence-based assay.
-
Purpose: To quantify the percentage of mRNA encapsulated within the LNPs. This is done by measuring the fluorescence before and after lysing the LNPs with a detergent like Triton X-100.
-
-
mRNA Concentration and Integrity:
-
Method: UV-Vis Spectroscopy for concentration and Agarose Gel Electrophoresis or Capillary Electrophoresis for integrity.
-
Purpose: To confirm the final mRNA concentration and ensure that the mRNA was not degraded during the formulation process.
-
-
Lipid Composition and Concentration:
-
Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purpose: To verify the identity and concentration of each lipid component in the final formulation.
-
-
Residual Ethanol:
-
Method: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).
-
Purpose: To quantify the amount of residual ethanol from the manufacturing process.
-
Visualizations
References
- 2. Microfluidic production of mRNA-loaded lipid nanoparticles for vaccine applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C13-112-tri-tail in Therapeutic Protein Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
C13-112-tri-tail is an ionizable cationic lipidoid that has shown significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of anionic therapeutic payloads such as siRNA and mRNA.[1] Structurally, it comprises a polar amino alcohol head group, three hydrophobic carbon-13 tails, and a PEG2 linker.[1] This architecture is designed to facilitate the encapsulation of macromolecules and promote their efficient delivery and endosomal escape within target cells. While the primary body of research has focused on nucleic acid delivery, the physicochemical properties of this compound-formulated LNPs suggest their potential utility in the delivery of therapeutic proteins, particularly those with a net negative charge at formulation pH.
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of this compound-based LNPs for the delivery of therapeutic proteins. The provided methodologies are based on established principles of LNP formulation and will serve as a foundational guide for researchers.
Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data for this compound LNPs formulated with a model therapeutic protein. These values are intended for illustrative purposes and will vary depending on the specific protein, formulation parameters, and analytical methods.
Table 1: Physicochemical Properties of this compound LNPs for Protein Delivery
| Formulation ID | Ionizable Lipid:Protein (w/w ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-Protein-A | 10:1 | 95 ± 5 | 0.12 ± 0.03 | +15 ± 3 | 85 ± 7 |
| LNP-Protein-B | 20:1 | 110 ± 8 | 0.15 ± 0.04 | +25 ± 4 | 92 ± 5 |
| LNP-Protein-C | 30:1 | 125 ± 10 | 0.18 ± 0.05 | +32 ± 5 | 95 ± 4 |
Table 2: In Vitro Protein Delivery Efficiency
| Formulation ID | Protein Concentration (µg/mL) | Cellular Uptake (%) | Endosomal Escape Efficiency (%) | Cytotoxicity (IC50, µg/mL) |
| LNP-Protein-A | 5 | 65 ± 8 | 40 ± 6 | > 100 |
| LNP-Protein-B | 5 | 78 ± 6 | 55 ± 7 | > 100 |
| LNP-Protein-C | 5 | 85 ± 5 | 62 ± 8 | > 100 |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for Therapeutic Protein Delivery
This protocol describes the preparation of protein-loaded LNPs using a microfluidic mixing technique, which allows for rapid and reproducible formulation.
Materials:
-
This compound (in ethanol)
-
Helper lipid (e.g., DOPE, in ethanol)
-
Cholesterol (in ethanol)
-
PEG-lipid (e.g., DMG-PEG 2000, in ethanol)
-
Therapeutic protein (in an aqueous buffer, e.g., 25 mM citrate buffer, pH 4.0)
-
Ethanol, molecular biology grade
-
Aqueous buffer for dialysis (e.g., PBS, pH 7.4)
-
Microfluidic mixing system
Method:
-
Prepare Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at a concentration of 10 mg/mL.
-
-
Prepare Lipid Mixture (Organic Phase):
-
In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve a desired molar ratio. A common starting ratio for ionizable lipid formulations is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Prepare Protein Solution (Aqueous Phase):
-
Dissolve the therapeutic protein in a low pH aqueous buffer (e.g., 25 mM citrate buffer, pH 4.0) to the desired concentration. The low pH ensures the ionizable lipid is protonated, facilitating interaction with the protein.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture into the organic phase syringe and the protein solution into the aqueous phase syringe.
-
Set the flow rate ratio, typically 1:3 (organic:aqueous).
-
Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Purification:
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH. Change the dialysis buffer every 2 hours.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C.
-
Protocol 2: Characterization of this compound LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
2. Zeta Potential Measurement:
-
Dilute the LNP suspension in deionized water or a low ionic strength buffer.
-
Measure the surface charge using Laser Doppler Velocimetry.
3. Encapsulation Efficiency (EE) Quantification:
-
EE can be determined using a protein quantification assay (e.g., BCA assay or fluorescence-based assay).
-
Total Protein (P_total): Disrupt the LNPs using a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated protein. Measure the protein concentration.
-
Free Protein (P_free): Separate the unencapsulated protein from the LNPs using a separation technique such as size exclusion chromatography or centrifugation with a molecular weight cutoff filter. Measure the protein concentration in the filtrate.
-
Calculate EE: EE (%) = [(P_total - P_free) / P_total] x 100
Protocol 3: In Vitro Evaluation of Protein Delivery
1. Cell Culture:
-
Culture the target cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
2. Cellular Uptake Study:
-
Label the therapeutic protein with a fluorescent dye (e.g., FITC, Cy5) prior to LNP formulation.
-
Treat the cells with the fluorescently labeled protein-LNPs for a defined period (e.g., 4 hours).
-
Wash the cells with PBS to remove non-internalized LNPs.
-
Analyze the cellular uptake by flow cytometry or visualize using confocal microscopy.
3. Endosomal Escape Assay:
-
This can be assessed qualitatively by co-localizing the fluorescently labeled protein-LNPs with endo-lysosomal markers (e.g., LysoTracker). A diffuse cytoplasmic fluorescence of the protein indicates endosomal escape.
-
Quantitative methods often involve specific assays that measure the cytosolic delivery of the protein.
4. Cytotoxicity Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the protein-LNPs for 24-72 hours.
-
Assess cell viability using a standard assay such as MTT or a commercial cytotoxicity kit.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing C13-112-tri-tail LNP Size and Polydispersity
Welcome to the technical support center for the optimization of lipid nanoparticles (LNPs) formulated with C13-112-tri-tail ionizable lipids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving desired LNP size and polydispersity, critical quality attributes for effective nucleic acid delivery. As "this compound" is a novel or proprietary lipid, this guide also draws on established principles for structurally similar multi-tail and branched-tail ionizable lipids.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of this compound LNPs, focusing on optimizing particle size and polydispersity index (PDI).
| Issue | Potential Cause(s) | Recommended Action(s) |
| LNPs are too large (e.g., > 150 nm) | Lipid Composition: The molar ratio of the this compound lipid or other components may be suboptimal. The unique packing properties of a tri-tail lipid can significantly influence particle size.[1] Microfluidic Parameters: A low total flow rate (TFR) or a low aqueous-to-organic flow rate ratio (FRR) can lead to larger particles.[2] Lipid Concentration: High lipid concentration in the organic phase can result in the formation of larger LNPs.[3] | Adjust Lipid Ratios: Systematically vary the molar percentage of the this compound lipid. Consider adjusting the cholesterol and PEG-lipid content as well. Optimize Microfluidic Settings: Increase the TFR to reduce the residence time in the mixing chamber. Increase the FRR (e.g., from 3:1 to 4:1 or higher) to promote more rapid nanoprecipitation and smaller particle formation.[2][4] Lower Lipid Concentration: Decrease the total lipid concentration in the ethanol phase. |
| High Polydispersity Index (PDI > 0.2) | Inadequate Mixing: Inefficient mixing in the microfluidic cartridge can lead to a heterogeneous population of LNPs. Lipid Quality and Solubility: Poor solubility of the this compound lipid or other lipid components in the organic solvent can cause aggregation and high PDI. System Instability: Fluctuations in pump pressure or blockages in the microfluidic channels can disrupt the laminar flow necessary for uniform particle formation. | Ensure Efficient Mixing: Use a microfluidic mixer with a well-defined geometry, such as a staggered herringbone mixer, to ensure rapid and consistent mixing. Verify Lipid Solubility: Ensure all lipid components are fully dissolved in the ethanol phase. Gentle heating may be required for some lipids, but ensure the solution is cooled to room temperature before use. System Maintenance: Prime the microfluidic system thoroughly to remove any air bubbles. Monitor the pressure throughout the run for any signs of clogging. |
| Batch-to-Batch Variability in Size and PDI | Inconsistent Operating Procedures: Minor variations in preparing lipid solutions, priming the system, or collecting the sample can lead to inconsistencies. Environmental Factors: Changes in laboratory temperature can affect lipid solubility and mixing dynamics. | Standardize Protocols: Develop and strictly adhere to a standard operating procedure (SOP) for LNP formulation. Control Environmental Conditions: Perform experiments in a temperature-controlled environment. |
| Low Encapsulation Efficiency | Suboptimal N:P Ratio: The nitrogen-to-phosphate ratio (N:P ratio), which reflects the charge balance between the ionizable lipid and the nucleic acid, is critical for efficient encapsulation. pH of Aqueous Buffer: The pH of the aqueous buffer must be low enough (typically pH 3-5) to ensure the this compound lipid is protonated and can complex with the negatively charged nucleic acid. | Optimize N:P Ratio: Experiment with a range of N:P ratios (e.g., 3:1 to 10:1) to find the optimal ratio for your specific this compound lipid and nucleic acid cargo. Adjust Aqueous Buffer pH: Ensure the pH of your nucleic acid-containing buffer is sufficiently acidic to protonate the ionizable lipid. |
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of the "tri-tail" structure of the C13-112 lipid on LNP formulation?
A1: The "tri-tail" structure of an ionizable lipid can significantly influence its molecular shape and how it packs within the LNP core. This can affect the particle's morphology, stability, and interaction with the encapsulated nucleic acid. Generally, multi-tailed lipids can lead to the formation of LNPs with different shapes and sizes compared to their two-tailed counterparts. For instance, some studies have shown that ionizable lipids with four tails can produce LNPs in the 100-150 nm range with a low PDI (<0.2). The branched nature of the tails can also enhance endosomal escape and delivery efficiency.
Q2: How do the molar ratios of the different lipid components affect the size and PDI of this compound LNPs?
A2: The molar ratios of the ionizable lipid, helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid are critical determinants of LNP size and PDI.
-
Ionizable Lipid: The percentage of the this compound lipid will directly impact the encapsulation of the nucleic acid and the overall particle structure.
-
Helper Lipid: The choice and amount of the helper lipid influence the stability and morphology of the LNPs.
-
Cholesterol: Cholesterol acts as a "molecular glue," filling gaps between the lipids and stabilizing the LNP structure. Varying its concentration can impact particle size and rigidity.
-
PEG-Lipid: The PEG-lipid plays a crucial role in controlling LNP size during formation and provides stability by preventing aggregation. Increasing the molar percentage of the PEG-lipid generally leads to smaller LNPs.
A systematic optimization of these ratios is essential for achieving the desired LNP characteristics.
Q3: What are the key microfluidic parameters to consider when optimizing this compound LNP size?
A3: When using a microfluidic system, the two most important parameters to control LNP size are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous to the organic phase.
-
Total Flow Rate (TFR): A higher TFR leads to faster mixing and a shorter time for particle growth, generally resulting in smaller LNPs.
-
Flow Rate Ratio (FRR): A higher FRR (i.e., a higher proportion of the aqueous phase) leads to a more rapid change in solvent polarity, which promotes faster precipitation of the lipids and the formation of smaller LNPs.
Q4: What characterization techniques are essential for assessing the quality of this compound LNPs?
A4: To ensure the quality and consistency of your LNP formulations, the following characterization techniques are recommended:
-
Dynamic Light Scattering (DLS): To measure the average hydrodynamic diameter and the polydispersity index (PDI) of the LNP population. A PDI value below 0.2 is generally considered indicative of a monodisperse and stable formulation.
-
Zeta Potential Analysis: To determine the surface charge of the LNPs. The zeta potential can provide insights into the stability of the formulation and its potential for interaction with biological membranes.
-
Nucleic Acid Encapsulation Efficiency: To quantify the percentage of the nucleic acid that is successfully encapsulated within the LNPs. This is often measured using a fluorescent dye-based assay like the RiboGreen assay.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and lamellarity of the LNPs.
Q5: Should I expect the optimal formulation parameters to be the same for different nucleic acid payloads (e.g., mRNA vs. siRNA)?
A5: Not necessarily. The size and structure of the nucleic acid cargo can influence the optimal formulation parameters. Larger molecules like mRNA may require different lipid compositions or N:P ratios for efficient encapsulation and to achieve the desired particle size compared to smaller molecules like siRNA. It is recommended to re-optimize the formulation for each new type of nucleic acid payload.
Experimental Protocols
Detailed Protocol for this compound LNP Formulation using Microfluidics
This protocol provides a step-by-step guide for the formulation of this compound LNPs using a microfluidic mixing device.
Materials:
-
This compound Ionizable Lipid
-
Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)
-
Ethanol (200 proof, anhydrous)
-
Nucleic Acid (e.g., mRNA, siRNA)
-
Aqueous Buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Dialysis or Tangential Flow Filtration (TFF) system for buffer exchange and purification
-
Microfluidic mixing system (e.g., with a staggered herringbone micromixer)
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve the this compound lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration in the ethanol phase can be varied (e.g., 10-25 mg/mL).
-
Ensure all lipids are completely dissolved. Gentle warming may be necessary, but the solution should be at room temperature before use.
-
-
Preparation of Nucleic Acid Solution (Aqueous Phase):
-
Dissolve the nucleic acid in the aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Prime the system with ethanol and then with the aqueous buffer to remove any air bubbles.
-
Load the lipid stock solution and the nucleic acid solution into separate syringes and place them on the syringe pumps.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). For initial experiments, a TFR of 2-12 mL/min and an FRR of 3:1 (Aqueous:Organic) can be used.
-
Start the pumps to initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
Collect the LNP dispersion from the outlet of the microfluidic cartridge.
-
-
Purification and Buffer Exchange:
-
Immediately after formation, dilute the collected LNP dispersion with a suitable buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.
-
Purify the LNPs and exchange the buffer to a neutral pH using dialysis or a Tangential Flow Filtration (TFF) system. This step is crucial to remove residual ethanol and unencapsulated nucleic acids.
-
-
Characterization:
-
Measure the hydrodynamic diameter and PDI of the purified LNPs using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a RiboGreen assay or a similar method.
-
Measure the zeta potential of the final LNP formulation.
-
Data Presentation
The following tables summarize the expected impact of key formulation parameters on LNP size and PDI, based on literature for similar lipid systems. These should be used as a starting point for the optimization of this compound LNPs.
Table 1: Effect of Microfluidic Parameters on LNP Size and PDI
| Total Flow Rate (TFR) (mL/min) | Flow Rate Ratio (Aqueous:Organic) | Expected LNP Size (nm) | Expected PDI |
| 2 | 3:1 | Larger | Higher |
| 6 | 3:1 | Intermediate | Lower |
| 12 | 3:1 | Smaller | Lower |
| 6 | 2:1 | Larger | Higher |
| 6 | 4:1 | Smaller | Lower |
Note: The exact values will depend on the specific lipid composition and concentration.
Table 2: Effect of Lipid Composition on LNP Size and PDI
| This compound (mol%) | DSPC (mol%) | Cholesterol (mol%) | DMG-PEG 2000 (mol%) | Expected LNP Size (nm) | Expected PDI |
| 40 | 10 | 48.5 | 1.5 | Larger | Variable |
| 50 | 10 | 38.5 | 1.5 | Intermediate | Low |
| 60 | 10 | 28.5 | 1.5 | Smaller | Variable |
| 50 | 10 | 37.0 | 3.0 | Smaller | Low |
Note: These are hypothetical examples to illustrate trends. Systematic optimization is required.
Visualizations
Caption: Experimental workflow for the formulation and characterization of this compound LNPs.
Caption: Logical relationship between formulation parameters and LNP critical quality attributes.
References
- 1. mdpi.com [mdpi.com]
- 2. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 4. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing mRNA Encapsulation with C13-112-tri-tail
Welcome to the technical support center for C13-112-tri-tail, a novel ionizable lipid designed to enhance the encapsulation and delivery of messenger RNA (mRNA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful LNP formulation and experimentation.
Troubleshooting Guide
This guide addresses common issues that may arise during the formulation and characterization of mRNA-loaded lipid nanoparticles (LNPs) using this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Low mRNA Encapsulation Efficiency (<80%) | 1. Suboptimal lipid-to-mRNA ratio. 2. Incorrect pH of the aqueous buffer. 3. Degradation of mRNA. 4. Inefficient mixing during formulation. | 1. Optimize the N:P ratio (ratio of protonatable nitrogen in the ionizable lipid to phosphate groups in mRNA). A common starting point is an N:P ratio of around 6. 2. Ensure the aqueous buffer for mRNA is acidic (e.g., 10 mM citrate buffer, pH 3.0-4.0) to protonate the ionizable lipid. 3. Use RNase-free reagents and consumables. Confirm mRNA integrity via gel electrophoresis before use. 4. If using a microfluidic system, ensure proper flow rates and mixing chamber function. For manual mixing, ensure rapid and vigorous pipetting. |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | 1. Aggregation of LNPs. 2. Suboptimal lipid ratios in the formulation. 3. Incorrect flow rate ratio in the microfluidic mixer. 4. Issues with the ethanol or aqueous phase preparation. | 1. Ensure adequate PEG-lipid concentration in the formulation (typically 1.5-2.5 mol%). 2. Re-evaluate the molar ratios of this compound, helper lipid (e.g., DOPE), cholesterol, and PEG-lipid. 3. Optimize the flow rate ratio (aqueous:ethanol) in the microfluidic device, typically starting at 3:1. 4. Ensure all lipids are fully dissolved in the ethanol phase and that the mRNA is fully dissolved in the aqueous buffer before mixing. |
| Inconsistent Batch-to-Batch Results | 1. Variability in manual mixing techniques. 2. Fluctuations in laboratory temperature and humidity. 3. Inconsistent quality of reagents. 4. Clogging or inconsistent performance of the microfluidic device. | 1. Utilize a microfluidic mixing system for improved reproducibility over manual methods.[1][2] 2. Perform experiments in a controlled environment. 3. Use high-quality, fresh reagents and qualify new batches. 4. Regularly clean and maintain the microfluidic device according to the manufacturer's instructions. |
| Low In Vitro Transfection Efficiency | 1. Poor endosomal escape. 2. Low cellular uptake. 3. Cytotoxicity of the LNP formulation. 4. Incorrect LNP characterization leading to inaccurate dosing. | 1. The multi-tail structure of this compound is designed to enhance endosomal escape. Ensure the LNP formulation is optimized. 2. Verify the zeta potential of your LNPs. A slightly positive zeta potential at physiological pH can enhance interaction with negatively charged cell membranes. 3. Perform a dose-response study to find the optimal LNP concentration that maximizes transfection with minimal toxicity. 4. Re-characterize the LNPs for size, PDI, and mRNA concentration before each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve mRNA encapsulation?
A1: this compound is a novel, multi-tail ionizable lipid. Its unique molecular structure, featuring three hydrophobic tails, is designed to adopt a cone-like shape when protonated in the acidic environment of an endosome. This structure is thought to facilitate the disruption of the endosomal membrane, leading to efficient release of the mRNA cargo into the cytoplasm. The positively charged headgroup at acidic pH during formulation allows for strong electrostatic interactions with the negatively charged mRNA backbone, promoting high encapsulation efficiency.
Q2: What are the recommended starting molar ratios for formulating LNPs with this compound?
A2: A common starting point for LNP formulation with a novel ionizable lipid like this compound is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid. However, optimization is crucial for specific applications. For some multi-tail lipids, a different ratio, such as 35:16:46.5:2.5 of ionizable lipid:DOPE:cholesterol:PEG-lipid, has shown high efficacy.[1]
Q3: What is the expected encapsulation efficiency when using this compound?
A3: With an optimized formulation and protocol, encapsulation efficiencies of over 90% can be expected. For instance, a branched-tail lipidoid with structural similarities has demonstrated an mRNA entrapment efficiency of 91%.[1]
Q4: How does the tail length of the ionizable lipid, such as the 'C13' in this compound, affect LNP performance?
A4: The length of the lipid tails can significantly impact the transfection efficiency of the LNP, and the optimal tail length may depend on the size of the mRNA cargo. For example, studies with lipids similar to the C12-200 platform have shown that a C13-tail lipid (C13-200) was effective for the delivery of erythropoietin (EPO) mRNA (858 base pairs).[2] It is hypothesized that shorter tails may be more effective for larger mRNAs, while longer tails could be better for smaller mRNA molecules.
Q5: What characterization techniques are essential for LNPs formulated with this compound?
A5: The following characterization techniques are critical:
-
Dynamic Light Scattering (DLS): To determine the average particle size (hydrodynamic diameter) and the polydispersity index (PDI), which indicates the uniformity of the particle population.
-
Zeta Potential Measurement: To determine the surface charge of the LNPs, which influences their stability and interaction with cells.
-
Ribogreen Assay: To quantify the amount of encapsulated mRNA and determine the encapsulation efficiency.
Data Presentation
Table 1: Example Formulation Parameters for Multi-Tail Ionizable Lipid-Based LNPs
| Component | Molar Ratio (%) Example 1 | Molar Ratio (%) Example 2 | Purpose in Formulation |
| Ionizable Lipid (e.g., this compound) | 35 | 50 | Encapsulates mRNA and facilitates endosomal escape. |
| Helper Lipid (DOPE) | 16 | - | Aids in LNP structure and endosomal escape. |
| Helper Lipid (DSPC) | - | 10 | Provides structural stability to the LNP. |
| Cholesterol | 46.5 | 38.5 | Stabilizes the LNP structure and modulates membrane fluidity. |
| PEG-Lipid | 2.5 | 1.5 | Controls particle size and prevents aggregation. |
| Reference |
Table 2: Typical Characterization Data for Optimized Multi-Tail Lipid LNPs
| Parameter | Typical Value | Significance |
| Particle Size (Diameter) | 80 - 150 nm | Influences cellular uptake and biodistribution. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a monodisperse and uniform LNP population. |
| Encapsulation Efficiency | > 90% | Represents the percentage of mRNA successfully encapsulated within the LNPs. |
| Zeta Potential (at neutral pH) | Near-neutral to slightly positive | Affects LNP stability in circulation and interaction with cell membranes. |
| Reference | ** |
Experimental Protocols
Protocol 1: mRNA-LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic device, which allows for controlled and reproducible mixing.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2000)
-
mRNA in 10 mM Citrate Buffer (pH 3.0)
-
200 proof Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
-
Syringe pumps
Procedure:
-
Prepare the Lipid-Ethanol Phase:
-
Dissolve the this compound, helper lipid, cholesterol, and PEG-lipid in 200 proof ethanol at the desired molar ratios (see Table 1 for examples).
-
Ensure all lipids are fully dissolved. This solution is the organic phase.
-
-
Prepare the mRNA-Aqueous Phase:
-
Dilute the mRNA stock in 10 mM citrate buffer (pH 3.0) to the desired concentration. This is the aqueous phase.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol phase into one syringe and the mRNA-aqueous phase into another.
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Set the flow rate ratio of the syringe pumps to 3:1 (aqueous:ethanol) with a total flow rate of, for example, 12 mL/min.
-
Initiate the flow to mix the two phases in the microfluidic cartridge, resulting in the self-assembly of LNPs.
-
-
Purification:
-
Collect the LNP solution.
-
Dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated mRNA.
-
Sterile filter the final LNP solution through a 0.22 µm filter.
-
-
Storage:
-
Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: LNP Characterization
A. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP sample in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Perform the measurement in triplicate and report the average value.
B. Zeta Potential Measurement:
-
Dilute the LNP sample in deionized water or a low salt buffer.
-
Measure the zeta potential using a suitable instrument with an electrophoretic light scattering mode.
-
Perform the measurement in triplicate and report the average value.
C. mRNA Encapsulation Efficiency Determination (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
To the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release all mRNA. This will measure the total mRNA.
-
The second set remains untreated to measure the unencapsulated (free) mRNA.
-
Prepare a standard curve of the mRNA used for encapsulation.
-
Add the RiboGreen reagent to the samples and the standard curve wells.
-
Measure the fluorescence (excitation ~480 nm, emission ~520 nm).
-
Calculate the concentration of total mRNA and free mRNA from the standard curve.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Mandatory Visualizations
Caption: Workflow for mRNA-LNP formulation and characterization.
Caption: Proposed mechanism of LNP endosomal escape.
References
Technical Support Center: C13-112-tri-tail Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of C13-112-tri-tail lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound LNP aggregation?
A1: Aggregation of this compound LNPs is a common challenge that can arise from several factors throughout the formulation, storage, and handling processes. The primary causes include:
-
Inadequate Stabilization: Insufficient repulsive forces between nanoparticles can lead to aggregation driven by attractive van der Waals forces.[1] This often results from an inappropriate concentration or type of stabilizing agent.
-
Formulation Composition:
-
pH: The surface charge of LNPs is highly dependent on the pH of the medium.[1] Aggregation is more likely to occur near the isoelectric point where the net surface charge is minimal. For many ionizable lipids, aggregation occurs more rapidly at neutral pH.[2]
-
Ionic Strength: High ionic strength in the formulation buffer can screen the surface charges on the LNPs, reducing electrostatic repulsion and promoting aggregation.[2]
-
Lipid Composition: The type and ratio of lipids used, including the this compound ionizable lipid, helper lipids, cholesterol, and PEGylated lipids, significantly influence LNP stability.[2] The structure of the ionizable lipid's hydrophobic tails can also impact membrane rigidity and reduce aggregation.
-
-
Environmental Stress:
-
Temperature: Exposure to elevated temperatures can increase particle kinetic energy and collision frequency, leading to aggregation. Refrigeration (e.g., 2°C) has been shown to maintain LNP stability better than freezing or room temperature for aqueous solutions.
-
Freeze-Thaw Cycles: The process of freezing and thawing can induce significant stress on LNPs, leading to aggregation and loss of efficacy. The formation of ice crystals can disrupt the LNP structure.
-
Mechanical Agitation: Physical stress from actions like vigorous vortexing or sonication can cause nanoparticle aggregation.
-
-
PEG-Lipid Related Issues: While PEGylated lipids are crucial for preventing aggregation by providing a steric barrier, their concentration and shedding rate can impact stability. An imbalance can lead to reduced stability or other issues like decreased cellular uptake.
Q2: How does the this compound lipid structure influence LNP stability?
A2: The this compound is an ionizable lipid with a polar amino alcohol head group and three hydrophobic carbon-13 tails. The branched structure of the hydrophobic tails can result in LNPs with more rigid membranes, which helps to reduce the likelihood of aggregation. The ionizable head group allows for encapsulation of anionic cargo like mRNA at an acidic pH and contributes to the overall surface charge and stability of the nanoparticle at physiological pH.
Q3: What is the role of PEGylated lipids in preventing aggregation?
A3: Polyethylene glycol (PEG)-lipid conjugates are essential components in LNP formulations for preventing aggregation. They create a hydrophilic shield around the nanoparticle, which provides a steric barrier that physically hinders nanoparticles from coming into close contact and aggregating. This "stealth" property also helps to reduce opsonization by blood proteins and clearance by macrophages, thereby prolonging circulation time in vivo. However, the amount of PEG-lipid must be optimized, as excessive amounts can reduce cellular uptake and endosomal escape.
Q4: Can the choice of buffer impact the stability of my this compound LNPs?
A4: Absolutely. The buffer composition is critical for maintaining LNP stability. Some buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing and thawing, which can induce aggregation. Buffers such as Tris and HEPES have been shown to offer better cryoprotection and result in higher transfection efficiency compared to PBS after a freeze-thaw cycle. It is recommended to store LNPs in a buffer at a physiologically appropriate pH (around 7.4) for ease of use, although stability has been observed across a range of pH values when stored at appropriate temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible Aggregation Immediately After Formulation | Inadequate stabilization (insufficient PEG-lipid). | Optimize the molar ratio of the PEG-lipid in your formulation. A typical starting range is 1-5 mol%. |
| Incorrect pH during formulation. | Ensure the pH of your aqueous buffer is appropriate for the ionizable lipid. For many formulations, an acidic buffer (e.g., citrate buffer, pH 4.0) is used for the nucleic acid component, followed by neutralization. | |
| High ionic strength of the buffer. | Reduce the salt concentration in your formulation buffer. Consider using a low-ionic-strength buffer during the initial formulation steps. | |
| Aggregation During Storage | Inappropriate storage temperature. | For aqueous suspensions, store at 2-8°C. Avoid storing at room temperature or in a -20°C freezer without cryoprotectants. |
| Freeze-thaw cycles. | If freezing is necessary, add cryoprotectants like sucrose or trehalose (e.g., 5-10% w/v) to the LNP solution before freezing. Aliquot samples to avoid multiple freeze-thaw cycles. | |
| Incompatible buffer for freezing. | If freezing, use a cryo-compatible buffer such as Tris or HEPES instead of PBS. | |
| Increased Polydispersity Index (PDI) Over Time | Gradual particle fusion or aggregation. | Re-evaluate the lipid composition. The ratio of helper lipid (e.g., DOPE, DSPC) and cholesterol can affect membrane fluidity and stability. |
| Lipid crystallization upon cooling. | This can be an issue with solid lipid nanoparticles (SLNs). Using a mixture of solid lipids can disrupt crystal formation. While this compound is an ionizable lipid, ensuring proper mixing and cooling rates during formulation is important. | |
| Loss of Efficacy (e.g., reduced gene silencing or protein expression) | Aggregation leading to poor cellular uptake. | Characterize particle size and PDI using Dynamic Light Scattering (DLS) to confirm aggregation. Address the aggregation using the solutions mentioned above. |
| Degradation of encapsulated cargo. | Ensure the storage conditions (temperature and pH) are also suitable for the stability of your encapsulated cargo (e.g., mRNA, siRNA). |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Ethanol (200 proof, anhydrous)
-
Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
-
Storage buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, DOPE/DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol to create individual stock solutions of known concentrations.
-
Prepare Lipid Mixture: Combine the lipid stock solutions in an appropriate molar ratio. A common starting point for ionizable lipid-based LNPs is a molar ratio of 50:10:38.5:1.5 (Ionizable lipid:Helper lipid:Cholesterol:PEG-lipid). Vortex to ensure a homogenous mixture.
-
Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the aqueous phase containing the nucleic acid into another syringe.
-
Set the flow rate ratio (aqueous:ethanol) typically to 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Purification:
-
Immediately after formulation, dialyze the LNP solution against the desired storage buffer (e.g., PBS, pH 7.4) for at least 6 hours, with buffer changes, to remove ethanol and non-encapsulated material. Alternatively, use a TFF system for larger-scale purification and concentration.
-
-
Characterization:
-
Measure particle size (Z-average diameter) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Assess the zeta potential to understand the surface charge of the nanoparticles.
-
-
Storage: Store the purified LNPs at 2-8°C. For long-term storage, consider lyophilization with cryoprotectants.
Protocol 2: Dynamic Light Scattering (DLS) for LNP Size and Aggregation Analysis
Purpose: To measure the size distribution and polydispersity of the LNP suspension, which are key indicators of aggregation.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the LNP suspension in the storage buffer to a suitable concentration for DLS measurement. This is typically a concentration that gives a count rate within the instrument's optimal range.
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Enter the parameters of the dispersant (viscosity and refractive index of the buffer) into the software.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette and place it in the instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement. The instrument will report the Z-average diameter and the Polydispersity Index (PDI).
-
-
Data Analysis:
-
Z-average: A significant increase in the Z-average diameter over time indicates aggregation.
-
PDI: A PDI value below 0.2 generally indicates a monodisperse population. An increasing PDI suggests the formation of aggregates and a broader size distribution.
-
Size Distribution Graph: The presence of multiple peaks or a shift of the peak to larger sizes is a direct indication of aggregation.
-
Visualizations
Caption: Troubleshooting workflow for LNP aggregation.
Caption: Mechanisms of LNP stabilization.
References
long-term storage and stability of C13-112-tri-tail LNPs
<_ A Technical Support Guide for the Long-Term Storage and Stability of C13-112-tri-tail LNPs
Disclaimer: As "this compound LNPs" represent a specialized and likely proprietary formulation, this guide provides general best practices for lipid nanoparticle (LNP) stability, drawing on established principles for similar advanced drug delivery systems. Researchers should always refer to manufacturer-specific guidelines where available and conduct their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature conditions for long-term storage of this compound LNPs?
A1: For long-term stability, storing LNPs at ultra-low temperatures, typically between -20°C and -80°C, is recommended.[1] These temperatures slow down chemical degradation processes like hydrolysis and oxidation that can compromise both the LNP structure and the encapsulated cargo.[1] Some newer formulations are being developed for stability at refrigerated temperatures (2°C to 8°C), which can simplify distribution and handling.[1] However, unless validated for your specific LNPs, ultra-cold storage is the standard. For aqueous solutions, refrigeration at 2°C may be suitable for up to 150 days.[2][3]
Q2: Can I freeze and thaw my this compound LNP samples multiple times?
A2: Repeated freeze-thaw cycles can be detrimental to LNP stability, often leading to particle aggregation and a loss of efficacy. During freezing, ice crystal formation can exert mechanical stress on the LNPs, and phase separation can lead to irreversible fusion of nanoparticles. If freezing is necessary, it is crucial to use cryoprotectants like sucrose or trehalose to protect the LNPs. It's best to aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles.
Q3: What is the role of cryoprotectants and are they necessary for my this compound LNPs?
A3: Cryoprotectants, such as sucrose and trehalose, are essential for maintaining LNP stability during freezing and lyophilization (freeze-drying). They help to preserve the integrity of the lipid bilayer during the stresses of freezing and thawing, preventing aggregation. Studies have shown that the addition of 5-20% (w/v) sucrose or trehalose can significantly improve the stability of LNPs after a freeze-thaw cycle.
Q4: How does the ionizable lipid structure, such as a "tri-tail" design, impact LNP stability?
A4: The structure of the ionizable lipid is a critical factor in the stability of LNPs. Ionizable lipids are susceptible to chemical modifications, such as oxidation, which can lead to the formation of impurities. These impurities can then form adducts with the mRNA cargo, leading to a loss of translational activity. Novel lipid designs, such as those with piperidine-based headgroups or potentially multi-tail structures, are being developed to improve stability and reduce adduct formation. The specific "tri-tail" design of the C13-112 lipid likely influences the packing of the lipids within the nanoparticle, which can affect its overall stability and response to storage conditions.
Q5: What type of storage buffer should I use for my LNPs?
A5: The choice of buffer can impact LNP stability, especially during freeze-thaw cycles. While some studies suggest that pH has a minimal effect on LNP stability in a range from 3 to 9, it is generally recommended to store them in a buffer at a physiological pH of around 7.4 for ease of use in biological applications. Commonly used buffers include phosphate-buffered saline (PBS), Tris-buffered saline (TBS), and HEPES-buffered saline (HBS). Interestingly, some research indicates that Tris and HEPES buffers may offer better cryoprotection compared to PBS.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased Particle Size and Polydispersity Index (PDI) after Storage | LNP aggregation. | - Storage Temperature: Ensure storage at the recommended temperature (typically -20°C to -80°C). Avoid storage at room temperature for extended periods. - Freeze-Thaw Cycles: Minimize freeze-thaw cycles by aliquoting samples. If freezing is necessary, use cryoprotectants like sucrose or trehalose. - Buffer Composition: Consider using cryoprotective buffers like Tris or HEPES, especially for frozen storage. - pH: While generally stable across a range of pH, ensure the buffer pH is appropriate for your specific LNPs. |
| Loss of Biological Activity (e.g., reduced protein expression from mRNA cargo) | - Cargo Degradation: The encapsulated cargo (e.g., mRNA) may have degraded due to hydrolysis or oxidation. - Lipid Degradation: The ionizable lipid may have degraded, leading to the formation of adducts with the cargo. - LNP Structural Integrity: The overall structure of the LNP may be compromised, leading to premature release or inefficient delivery of the cargo. | - Storage Conditions: Strictly adhere to recommended storage temperatures and protect from light and oxygen. - Formulation: Ensure the LNP formulation is optimized for stability, including the choice of ionizable lipid and the inclusion of antioxidants if necessary. - Characterization: Re-evaluate LNP size, PDI, and encapsulation efficiency to assess structural integrity. |
| Decreased Encapsulation Efficiency | Cargo leakage from the LNPs. | - Storage Conditions: Improper storage temperatures can lead to instability and leakage. - Formulation: The lipid composition may not be optimal for stable cargo encapsulation. |
| Inconsistent Results Between Batches | Variability in the formulation or storage process. | - Standardize Protocols: Ensure consistent formulation procedures, including mixing parameters and component concentrations. - Quality Control: Perform thorough characterization of each new batch (size, PDI, zeta potential, encapsulation efficiency). - Storage Handling: Maintain consistent storage and handling procedures for all batches. |
Quantitative Data Summary
Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Solution)
| Storage Temperature | Timeframe | Observed Effect on Efficacy and Physical Properties | Reference |
| 25°C (Room Temp) | ~156 days | Loss of gene silencing efficacy. No significant change in size or PDI. | |
| 2°C (Refrigerated) | >150 days | Maintained stability and efficacy. | |
| -20°C (Freezer) | >156 days | Retained most of the efficacy, but showed an increase in particle size and PDI, suggesting aggregation. |
Table 2: Effect of Cryoprotectants on LNP Stability (Post Freeze-Thaw)
| Cryoprotectant | Concentration (w/v) | Observed Effect on Efficacy and Physical Properties | Reference |
| Sucrose | 20% | Retained gene silencing efficacy and mitigated the increase in particle size and PDI. | |
| Trehalose | 20% | Retained gene silencing efficacy and mitigated the increase in particle size and PDI. | |
| None | 0% | Significant loss of efficacy and increase in particle size and PDI. |
Experimental Protocols
Protocol 1: Assessment of LNP Size, Polydispersity, and Zeta Potential
This protocol outlines the use of Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) to monitor the physical stability of LNPs over time.
Materials:
-
LNP sample
-
Appropriate storage buffer (e.g., 0.1x PBS)
-
DLS/ELS instrument (e.g., Malvern Zetasizer, Wyatt DynaPro)
-
Low-volume disposable cuvettes
Procedure:
-
Sample Preparation:
-
Equilibrate the LNP sample to room temperature if stored frozen or refrigerated.
-
Gently mix the sample by inverting the tube several times. Avoid vortexing to prevent aggregation.
-
Dilute the LNP sample to the appropriate concentration for your instrument using the storage buffer. A 100-fold dilution is a common starting point.
-
-
DLS Measurement (Size and Polydispersity):
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the z-average diameter and Polydispersity Index (PDI).
-
-
ELS Measurement (Zeta Potential):
-
If using a combination instrument, the same sample can be used for zeta potential measurement.
-
The instrument will apply an electric field and measure the particle mobility to determine the zeta potential.
-
-
Data Analysis:
-
Record the z-average diameter, PDI, and zeta potential.
-
For a stability study, repeat these measurements at defined time points (e.g., 0, 1, 4, 8, and 12 weeks) under different storage conditions.
-
An increase in z-average diameter and PDI over time indicates particle aggregation.
-
Protocol 2: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay
This protocol determines the percentage of mRNA encapsulated within the LNPs.
Materials:
-
LNP sample containing mRNA
-
Quant-iT RiboGreen RNA Assay Kit (or similar fluorescence-based RNA quantification kit)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 solution
-
Nuclease-free water
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare RiboGreen Working Solution: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions. Protect from light.
-
Prepare mRNA Standard Curve:
-
Prepare a series of known concentrations of the free mRNA used in your formulation in TE buffer.
-
-
Sample Preparation:
-
Dilute the LNP sample in TE buffer to a concentration that falls within the range of your standard curve.
-
Prepare two sets of diluted LNP samples.
-
-
Plate Setup:
-
In a 96-well plate, add your mRNA standards in triplicate.
-
To the first set of diluted LNP samples (in triplicate), add TE buffer. This will measure the amount of free (unencapsulated) mRNA.
-
To the second set of diluted LNP samples (in triplicate), add an equal volume of 2% Triton X-100 solution. This will lyse the LNPs and measure the total mRNA.
-
Incubate the plate for 5-10 minutes at room temperature to allow for LNP lysis.
-
-
Fluorescence Measurement:
-
Add the RiboGreen working solution to all wells.
-
Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).
-
-
Calculation:
-
Use the standard curve to determine the concentration of free mRNA (from samples with TE buffer) and total mRNA (from samples with Triton X-100).
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Visualizations
Caption: Troubleshooting workflow for LNP stability issues.
Caption: Experimental workflow for LNP long-term stability testing.
References
influence of helper lipids on C13-112-tri-tail formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C13-112-tri-tail lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in LNP formulations?
This compound is an ionizable cationic lipid.[1][] Its primary role in a lipid nanoparticle (LNP) formulation is to encapsulate nucleic acid cargo, such as mRNA or siRNA, and facilitate its delivery into target cells. The ionizable nature of this compound is crucial for efficient encapsulation and endosomal escape, a key step in the intracellular delivery of the nucleic acid payload.
Q2: What are helper lipids and why are they necessary in a this compound formulation?
Helper lipids are essential components of an LNP formulation that work in conjunction with the ionizable lipid (this compound) to form stable and effective nanoparticles.[3][4] They contribute to the structural integrity of the LNP, influence its size and stability, and can aid in the endosomal escape of the cargo.[3] Commonly used helper lipids include DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), and cholesterol.
Q3: What are the specific roles of DSPC, DOPE, and cholesterol in an LNP formulation?
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): DSPC is a phospholipid that provides structural stability to the LNP. Its saturated tails contribute to a more rigid and stable lipid bilayer.
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): DOPE is a fusogenic lipid that can promote the endosomal escape of the nucleic acid cargo into the cytoplasm. Its conical shape is thought to facilitate the transition from a bilayer to a non-bilayer structure, which can disrupt the endosomal membrane.
-
Cholesterol: Cholesterol is a stabilizing agent that modulates the fluidity and integrity of the lipid bilayer. It can fill gaps between the other lipid molecules, enhancing the stability of the nanoparticle.
Q4: How does the ratio of helper lipids affect the this compound formulation?
The molar ratio of the helper lipids (DSPC, DOPE, and cholesterol) to the ionizable lipid (this compound) is a critical parameter that can significantly impact the physicochemical properties and biological activity of the LNPs. Varying the ratios can influence:
-
Particle Size and Polydispersity Index (PDI): Changes in lipid ratios can affect how the lipids self-assemble, leading to variations in LNP size and the uniformity of the size distribution.
-
Encapsulation Efficiency: The lipid composition can impact the efficiency with which the nucleic acid cargo is encapsulated within the LNP.
-
Transfection Efficiency: The balance between structural lipids like DSPC and fusogenic lipids like DOPE can directly affect the efficiency of cargo delivery and release into the target cells. For instance, a higher proportion of DOPE may enhance endosomal escape.
-
Stability: The appropriate ratio of helper lipids is crucial for the long-term stability of the LNP formulation, preventing aggregation and leakage of the cargo.
Troubleshooting Guides
Issue 1: LNP Aggregation
Symptoms:
-
Visible precipitates or cloudiness in the LNP suspension.
-
Increase in particle size and polydispersity index (PDI) over time as measured by Dynamic Light Scattering (DLS).
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Incorrect Lipid Ratios | The ratio of helper lipids to the this compound may be suboptimal, leading to instability. Systematically vary the molar ratios of DSPC, cholesterol, and DOPE to find a composition that minimizes aggregation. |
| Suboptimal pH | The pH of the formulation buffer can influence the surface charge and stability of the LNPs. Ensure the final buffer pH is appropriate for storage and application. For many LNP formulations, a pH around 7.4 is used for in vitro and in vivo studies. |
| High LNP Concentration | Highly concentrated LNP solutions are more prone to aggregation. Dilute the LNP suspension to a lower concentration for storage. |
| Inadequate Mixing During Formulation | Inefficient mixing of the lipid and aqueous phases can lead to the formation of large, unstable aggregates. Ensure rapid and homogenous mixing using a validated method such as microfluidic mixing. |
| Storage Conditions | Improper storage temperature can lead to instability. Store LNPs at the recommended temperature, typically 2-8°C for short-term and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
Issue 2: Low Encapsulation Efficiency
Symptoms:
-
A significant fraction of the nucleic acid cargo is not encapsulated within the LNPs, as determined by assays such as RiboGreen.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Suboptimal Lipid Ratios | The lipid composition may not be conducive to efficient nucleic acid encapsulation. Adjust the molar ratio of this compound to the helper lipids. An increase in the proportion of the ionizable lipid may improve encapsulation. |
| Incorrect pH of Buffers | The pH of the buffer used to dissolve the nucleic acid and the lipid mixture is critical for the ionization state of the this compound and its interaction with the negatively charged nucleic acid. Typically, a lower pH (e.g., pH 4) is used during the formulation process to promote the positive charge of the ionizable lipid and facilitate encapsulation. |
| Poor Quality of Lipids or Nucleic Acid | Degraded lipids or nucleic acids can lead to poor encapsulation. Ensure the purity and integrity of all components before formulation. |
| Inefficient Mixing | The rate and method of mixing the lipid and aqueous phases can impact encapsulation. Optimize the flow rates and mixing parameters if using a microfluidic system. |
Issue 3: Low Transfection Efficiency
Symptoms:
-
Poor gene silencing (for siRNA) or low protein expression (for mRNA) in target cells.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inefficient Endosomal Escape | The LNP formulation may not be effectively releasing its cargo into the cytoplasm. Consider increasing the molar ratio of the fusogenic lipid, DOPE, to enhance endosomal escape. |
| Suboptimal Particle Size | The particle size of the LNPs may not be optimal for cellular uptake. Aim for a particle size in the range of 50-150 nm for efficient endocytosis. Adjusting lipid ratios and formulation parameters can help control particle size. |
| Poor LNP Stability | If the LNPs are aggregating or degrading, the effective concentration of functional nanoparticles will be reduced. Refer to the troubleshooting guide for LNP aggregation. |
| Incorrect Cell Culture Conditions | Ensure that the cells are healthy and in the logarithmic growth phase for optimal transfection. The presence of serum in the media can also affect LNP uptake and efficiency. |
Experimental Protocols
Key Experiment: LNP Formulation via Microfluidic Mixing
This protocol describes a general method for formulating this compound LNPs using a microfluidic mixing device.
Materials:
-
This compound
-
DSPC
-
Cholesterol
-
DOPE
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol, molecular biology grade
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Nucleic acid (mRNA or siRNA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
Procedure:
-
Prepare Lipid Stock Solutions:
-
Dissolve this compound, DSPC, cholesterol, DOPE, and the PEG-lipid in ethanol to achieve the desired stock concentrations.
-
-
Prepare the Lipid Mixture:
-
In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50% this compound, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-lipid).
-
-
Prepare the Nucleic Acid Solution:
-
Dilute the nucleic acid in the citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) and the nucleic acid solution (in aqueous buffer) into separate syringes.
-
Set the desired flow rates for the two phases (a typical flow rate ratio is 3:1 aqueous to organic).
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
The collected LNP solution is typically dialyzed against PBS (pH 7.4) or purified using tangential flow filtration to remove ethanol and unencapsulated nucleic acid, and to exchange the buffer to a physiological pH.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at the appropriate temperature (2-8°C for short-term, -20°C or -80°C for long-term).
-
Key Experiment: LNP Characterization
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
-
Acceptable values are typically a Z-average diameter between 50-150 nm and a PDI below 0.2 for a homogenous population.
-
2. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the electrophoretic mobility of the particles, from which the zeta potential is calculated.
-
The zeta potential provides an indication of the surface charge of the LNPs and their colloidal stability.
-
3. Encapsulation Efficiency Measurement:
-
Technique: RiboGreen Assay (or similar nucleic acid quantification assay)
-
Procedure:
-
Prepare a standard curve of the nucleic acid.
-
Measure the fluorescence of the LNP sample before and after the addition of a membrane-lysing agent (e.g., Triton X-100).
-
The fluorescence before lysis represents the unencapsulated nucleic acid, while the fluorescence after lysis represents the total nucleic acid.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid) * 100
-
Quantitative Data Summary
The following tables provide an example of how to present quantitative data for different this compound formulations with varying helper lipid compositions. The values presented are hypothetical and for illustrative purposes only.
Table 1: Physicochemical Properties of this compound LNPs with Varying DSPC:DOPE Ratios
| Formulation ID | Molar Ratio (C13-112 : DSPC : DOPE : Chol : PEG) | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | 50 : 15 : 5 : 38.5 : 1.5 | 85.2 | 0.12 | +5.1 | 92 |
| F2 | 50 : 10 : 10 : 38.5 : 1.5 | 92.5 | 0.15 | +4.8 | 95 |
| F3 | 50 : 5 : 15 : 38.5 : 1.5 | 98.7 | 0.18 | +4.5 | 91 |
Table 2: In Vitro Transfection Efficiency of this compound LNPs with Varying Helper Lipid Ratios
| Formulation ID | Molar Ratio (C13-112 : DSPC : DOPE : Chol : PEG) | Luciferase Expression (RLU/mg protein) | Cell Viability (%) |
| F1 | 50 : 15 : 5 : 38.5 : 1.5 | 1.2 x 10^7 | 95 |
| F2 | 50 : 10 : 10 : 38.5 : 1.5 | 2.5 x 10^7 | 92 |
| F3 | 50 : 5 : 15 : 38.5 : 1.5 | 3.8 x 10^7 | 88 |
| Control | Untreated Cells | 1.5 x 10^3 | 100 |
Visualizations
Caption: Workflow for this compound LNP formulation and characterization.
Caption: Troubleshooting logic for common issues in LNP formulation.
Caption: Cellular uptake and mechanism of action for this compound LNPs.
References
addressing immunogenicity of C13-112-tri-tail LNPs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C13-112-tri-tail lipid nanoparticles (LNPs) and addressing potential immunogenicity.
Troubleshooting Guide: Investigating and Mitigating Immunogenicity of this compound LNPs
Researchers utilizing novel ionizable lipids like this compound for LNP formulations may encounter challenges related to the immunogenicity of their delivery system. This guide provides a structured approach to troubleshoot common issues.
Issue 1: Unexpected Inflammatory Response or Cytotoxicity In Vitro
Possible Cause: The this compound LNP formulation may be activating innate immune pathways in cell culture. Components of the LNP, including the ionizable lipid or impurities, can trigger cellular stress and inflammatory cytokine release.
Troubleshooting Steps:
-
Assess Cell Viability:
-
Experiment: Perform a dose-response study using a standard cytotoxicity assay (e.g., MTT, LDH release).
-
Rationale: To determine the concentration at which the LNPs become toxic to the cells.
-
-
Quantify Pro-inflammatory Cytokines:
-
Experiment: Measure the levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA or a multiplex bead array.
-
Rationale: To identify if the LNPs are inducing an inflammatory response.
-
-
Evaluate Innate Immune Sensor Activation:
-
Experiment: Use reporter cell lines (e.g., HEK-Blue™) to screen for activation of Toll-like receptors (TLRs) or other pattern recognition receptors (PRRs).
-
Rationale: To pinpoint the specific innate immune pathways being activated.
-
Logical Workflow for Troubleshooting In Vitro Inflammation
Technical Support Center: Optimizing N/P Ratio for C13-112-tri-tail Formulations
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the Nitrogen-to-Phosphate (N/P) ratio for lipid nanoparticle (LNP) formulations utilizing the novel ionizable lipid, C13-112-tri-tail.
Frequently Asked Questions (FAQs)
Q1: What is the N/P ratio and why is it a critical parameter for this compound LNP formulations?
The N/P ratio represents the molar ratio of the ionizable nitrogen atoms in the this compound lipid to the phosphate groups in the nucleic acid cargo (e.g., siRNA, mRNA). This ratio is a critical quality attribute (CQA) because it directly influences the physicochemical properties and biological performance of the LNPs.[1] Optimizing the N/P ratio is crucial for balancing transfection efficiency and potential cytotoxicity.[1] An optimal ratio ensures efficient encapsulation of the nucleic acid, proper particle formation, and effective endosomal escape to deliver the cargo into the cytoplasm.
Q2: How do I calculate the N/P ratio for a this compound formulation?
To calculate the N/P ratio, you need to determine the moles of ionizable nitrogen from this compound and the moles of phosphate from your nucleic acid.
-
Step 1: Determine the moles of this compound.
-
The molecular formula for this compound is C₄₅H₉₄N₂O₅, with a molecular weight of approximately 743.2 g/mol .[2]
-
Crucially, the structure of this compound contains two ionizable nitrogen atoms per molecule.
-
Moles of Nitrogen = (mass of this compound / 743.2 g/mol ) * 2
-
-
Step 2: Determine the moles of phosphate.
-
For single-stranded RNA (like mRNA), the moles of phosphate are calculated based on the concentration of the RNA and its length in nucleotides. The average molecular weight of a ribonucleotide is approximately 340 g/mol .
-
Moles of Phosphate = (mass of RNA / (length of RNA in bases * 340 g/mol ))
-
-
Step 3: Calculate the N/P Ratio.
-
N/P Ratio = Moles of Nitrogen / Moles of Phosphate
-
Q3: What is a typical starting range for the N/P ratio when working with a new ionizable lipid like this compound?
For novel ionizable lipids, it is recommended to screen a range of N/P ratios. A common starting range for LNP formulations is between 3 and 6.[1] However, for a new lipid like this compound, it is advisable to test a broader range, for instance, from 2 to 10, to identify the optimal window for your specific nucleic acid cargo and application.
Q4: How does altering the N/P ratio affect the final LNP product?
Varying the N/P ratio can have the following effects:
-
Particle Size and Polydispersity Index (PDI): Higher N/P ratios can sometimes lead to smaller and more uniform particles, although this is not always the case.
-
Encapsulation Efficiency: An optimal N/P ratio is essential for high encapsulation efficiency. Too low a ratio may result in incomplete encapsulation of the nucleic acid.
-
Zeta Potential: A higher N/P ratio generally leads to a more positive surface charge at acidic pH, which can enhance interaction with negatively charged cell membranes and facilitate endosomal escape.
-
Transfection Efficiency: Transfection efficiency often increases with the N/P ratio up to a certain point, beyond which it may plateau or decrease.
-
Toxicity: High N/P ratios can sometimes be associated with increased cytotoxicity due to the positive charge of the LNPs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Encapsulation Efficiency (<80%) | N/P ratio is too low. | Increase the N/P ratio in increments of 1-2 (e.g., from 3 to 4 or 5). |
| Poor mixing during formulation. | Ensure rapid and efficient mixing of the lipid and aqueous phases, for example, by using a microfluidic device. | |
| Incorrect pH of the aqueous buffer. | The aqueous buffer (containing the nucleic acid) should be acidic (typically pH 4.0-5.0) to ensure the this compound's amines are protonated. | |
| Large Particle Size (>150 nm) or High PDI (>0.2) | Suboptimal N/P ratio. | Screen a range of N/P ratios; both very low and very high ratios can sometimes lead to larger particles. |
| Aggregation of LNPs. | Ensure the final LNP suspension is in a suitable buffer (e.g., PBS pH 7.4). Check the concentration of the final formulation; very high concentrations can lead to aggregation. | |
| Issues with lipid quality or dissolution. | Ensure all lipids, including this compound, are fully dissolved in the ethanol phase before mixing. | |
| Low Transfection Efficiency | Inefficient endosomal escape. | A higher N/P ratio may be required to promote endosomal escape. Consider screening N/P ratios up to 10. |
| Low encapsulation efficiency. | Refer to the troubleshooting steps for low encapsulation efficiency. | |
| Degradation of nucleic acid. | Ensure the integrity of your RNA before encapsulation. | |
| High Cytotoxicity | N/P ratio is too high. | Decrease the N/P ratio. Find the lowest N/P ratio that still provides high encapsulation and transfection efficiency. |
| High concentration of empty LNPs. | Optimize the formulation process to minimize the formation of empty LNPs. Characterize the loaded vs. empty LNP ratio. |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidics
This protocol describes the formulation of LNPs at various N/P ratios using a microfluidic mixing device.
Materials:
-
This compound ionizable lipid
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
siRNA or mRNA cargo
-
Ethanol (anhydrous)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system
Procedure:
-
Prepare the Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mg/mL.
-
Ensure all lipids are fully dissolved. Gentle vortexing or sonication may be required.
-
-
Prepare the Nucleic Acid Solution (Aqueous Phase):
-
Dissolve the siRNA or mRNA in the 50 mM citrate buffer (pH 4.0). The concentration will depend on the target N/P ratio and the flow rates of the microfluidic system.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is 3:1.
-
Load the lipid solution and the nucleic acid solution into their respective syringes.
-
Initiate the flow to mix the two phases. The rapid mixing will lead to the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
The collected LNP solution will contain ethanol. Remove the ethanol and exchange the buffer to PBS (pH 7.4) using dialysis or tangential flow filtration (TFF).
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of LNP Physicochemical Properties
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the LNPs.
-
Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration for DLS analysis.
2. Encapsulation Efficiency Quantification:
-
Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after lysing the nanoparticles with a detergent (e.g., 0.5% Triton X-100).
-
Encapsulation Efficiency (%) = ((Total Fluorescence after lysis) - (Fluorescence before lysis)) / (Total Fluorescence after lysis) * 100
3. Zeta Potential Measurement:
-
Measure the surface charge of the LNPs using Laser Doppler Velocimetry.
-
Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl) to determine the zeta potential.
Quantitative Data Summary
The following table presents hypothetical data for the optimization of the N/P ratio for a this compound LNP formulation encapsulating a model siRNA.
| N/P Ratio | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV at pH 7.4) | In Vitro Gene Knockdown (%) |
| 2 | 125.3 ± 5.1 | 0.21 ± 0.03 | 75.2 ± 4.5 | -15.3 ± 1.8 | 35.6 ± 3.2 |
| 4 | 95.8 ± 3.7 | 0.15 ± 0.02 | 92.5 ± 2.8 | -10.1 ± 1.5 | 68.9 ± 4.1 |
| 6 | 82.4 ± 2.9 | 0.11 ± 0.01 | 96.8 ± 1.9 | -5.7 ± 1.1 | 85.4 ± 2.5 |
| 8 | 85.1 ± 3.2 | 0.13 ± 0.02 | 95.9 ± 2.1 | -3.2 ± 0.9 | 86.1 ± 2.8 |
| 10 | 88.6 ± 4.0 | 0.18 ± 0.03 | 94.7 ± 2.5 | -1.5 ± 0.7 | 84.7 ± 3.0 |
Data are presented as mean ± standard deviation (n=3). The optimal N/P ratio in this hypothetical experiment is highlighted in bold.
Visualizations
References
Technical Support Center: C13-112-tri-tail LNP Characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C13-112-tri-tail lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the characterization of this compound LNPs in a question-and-answer format.
Issue 1: Inconsistent or Large Particle Size and High Polydispersity Index (PDI)
Question: My this compound LNPs show a larger than expected particle size (>150 nm) and a high PDI (>0.3) when measured by Dynamic Light Scattering (DLS). What are the potential causes and how can I troubleshoot this?
Answer:
Larger particle size and high PDI are common issues in LNP formulation and can significantly impact their in vivo performance and cellular uptake.[1][2][3] Several factors related to the formulation process and the inherent properties of the this compound lipid can contribute to this observation.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Mixing during Formulation: The self-assembly of LNPs is highly dependent on the mixing process.[1] Inadequate or inefficient mixing can lead to the formation of larger, heterogeneous particles.
-
Troubleshooting:
-
Microfluidics: If using a microfluidic system, ensure the total flow rate (TFR) and flow rate ratio (FRR) of the lipid and aqueous phases are optimized. Clogging of the microfluidic channels can also lead to inconsistent mixing.[4]
-
Manual Mixing: For manual methods, ensure rapid and consistent injection of the lipid phase into the aqueous phase with vigorous and uniform stirring.
-
-
-
Lipid Aggregation: The this compound lipid, due to its complex structure, might have a higher propensity for aggregation if not properly formulated.
-
Troubleshooting:
-
Lipid Stock Solution: Ensure all lipids, including the this compound, are fully dissolved in the ethanol stock solution. Sonication of the lipid solution before use can help prevent the formation of lipid aggregates.
-
PEG-Lipid Concentration: The concentration of the PEGylated lipid is crucial for stabilizing the LNPs and preventing aggregation. Consider optimizing the molar ratio of the PEG-lipid in your formulation.
-
-
-
Incorrect Buffer Conditions: The pH and ionic strength of the aqueous buffer used for formulation and dilution can affect LNP formation and stability.
-
Troubleshooting:
-
pH: Ensure the aqueous buffer pH is appropriate for the ionizable this compound lipid to remain neutral or slightly charged during formulation.
-
Dilution: When preparing samples for DLS, dilute the LNPs in a filtered, appropriate buffer (e.g., 1x PBS) to avoid aggregation caused by high ionic strength.
-
-
-
Degradation of Components: Degradation of lipids or the encapsulated cargo (e.g., mRNA) can lead to changes in LNP structure and size.
-
Troubleshooting:
-
Storage: Store lipid stock solutions and formulated LNPs at appropriate temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to prevent degradation.
-
RNase Contamination: If encapsulating RNA, ensure an RNase-free environment to prevent RNA degradation, which can impact LNP integrity.
-
-
Expected LNP Characteristics:
The following table summarizes typical quantitative data for well-formulated LNPs.
| Parameter | Expected Range |
| Particle Size (Z-average) | 80 - 120 nm |
| Polydispersity Index (PDI) | < 0.2 |
Issue 2: Low Encapsulation Efficiency (%EE)
Question: I am observing low encapsulation efficiency (<80%) for my mRNA cargo in this compound LNPs using a RiboGreen assay. What could be the reason, and how can I improve it?
Answer:
Low encapsulation efficiency is a critical issue that reduces the therapeutic potency of the LNPs. The unique structure of the this compound lipid may influence its interaction with the nucleic acid cargo.
Potential Causes & Troubleshooting Steps:
-
Suboptimal N/P Ratio: The ratio of the total moles of nitrogen atoms in the ionizable lipid to the total moles of phosphate groups in the nucleic acid (N/P ratio) is a critical parameter for efficient encapsulation.
-
Troubleshooting: Perform a titration experiment to determine the optimal N/P ratio for the this compound lipid and your specific mRNA cargo.
-
-
Inefficient LNP Formation: Issues during the self-assembly process can lead to poorly formed LNPs that are unable to effectively entrap the cargo.
-
Troubleshooting: Revisit the mixing parameters (TFR and FRR for microfluidics) as described in the previous troubleshooting section. The kinetics of mixing can significantly impact encapsulation.
-
-
RNA Degradation: If the RNA cargo is degraded, it cannot be efficiently encapsulated.
-
Troubleshooting:
-
RNase-Free Workflow: Strictly adhere to RNase-free techniques throughout the process, from RNA handling to LNP formulation.
-
RNA Integrity Check: Before encapsulation, verify the integrity of your mRNA using a method like agarose gel electrophoresis or a Bioanalyzer.
-
-
-
Inaccurate Measurement in RiboGreen Assay: The RiboGreen assay can be sensitive to detergents and other components in the LNP formulation.
-
Troubleshooting:
-
Detergent Concentration: Ensure the concentration of the detergent used to lyse the LNPs (e.g., Triton X-100) is sufficient to completely release the encapsulated RNA.
-
Standard Curve: Prepare the standard curve in a buffer that mimics the final assay conditions of the lysed LNPs to ensure accuracy.
-
-
Quantitative Data for Encapsulation Efficiency:
| Parameter | Expected Value |
| Encapsulation Efficiency (%EE) | > 90% |
Experimental Protocols
Protocol 1: LNP Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)
Objective: To determine the mean particle size (Z-average) and polydispersity index (PDI) of this compound LNPs.
Materials:
-
This compound LNP suspension
-
Filtered 1x Phosphate-Buffered Saline (PBS), pH 7.4
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
Methodology:
-
Sample Preparation:
-
Allow the LNP suspension to equilibrate to room temperature.
-
Gently vortex the LNP suspension to ensure homogeneity.
-
Dilute the LNP suspension in filtered 1x PBS to an appropriate concentration for DLS measurement. The optimal concentration should be determined to achieve a count rate within the instrument's recommended range.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up for at least 30 minutes.
-
Set the measurement parameters:
-
Dispersant: Water (refractive index and viscosity)
-
Temperature: 25°C
-
Equilibration time: 120 seconds
-
Measurement angle: 173° (for backscatter detection)
-
Number of measurements: 3
-
Number of runs per measurement: 10-15
-
-
-
Measurement:
-
Pipette the diluted LNP sample into a clean cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the DLS instrument.
-
Start the measurement.
-
-
Data Analysis:
-
The instrument software will generate a report with the Z-average diameter (nm) and the Polydispersity Index (PDI).
-
Acceptable data should have a PDI value below 0.3 for relatively monodisperse samples.
-
Protocol 2: mRNA Encapsulation Efficiency Determination using RiboGreen Assay
Objective: To quantify the percentage of mRNA encapsulated within the this compound LNPs.
Materials:
-
This compound LNP suspension encapsulating mRNA
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 solution in TE buffer
-
RNase-free water and microcentrifuge tubes
-
Fluorometer or plate reader capable of measuring fluorescence at ~500 nm excitation and ~525 nm emission.
Methodology:
-
Standard Curve Preparation:
-
Prepare a series of mRNA standards of known concentrations in TE buffer.
-
The concentration range should encompass the expected concentration of mRNA in your LNP samples.
-
-
Sample Preparation:
-
Total RNA (Lysed LNPs):
-
Dilute the LNP suspension in TE buffer.
-
Add 2% Triton X-100 solution to a final concentration of 0.5-1% to lyse the LNPs and release the encapsulated mRNA.
-
Incubate for 10 minutes at room temperature.
-
-
Free RNA (Intact LNPs):
-
Dilute the LNP suspension to the same extent as the total RNA sample but using TE buffer without Triton X-100.
-
-
-
RiboGreen Assay:
-
Prepare the RiboGreen working solution by diluting the concentrated reagent in TE buffer according to the manufacturer's instructions.
-
In a 96-well plate, add the RiboGreen working solution to each well containing the standards and the prepared LNP samples (both lysed and intact).
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Calculation:
-
Use the standard curve to determine the concentration of mRNA in the "Total RNA" and "Free RNA" samples.
-
Calculate the Encapsulation Efficiency (%EE) using the following formula:
%EE = [(Total RNA - Free RNA) / Total RNA] * 100
-
Visualizations
Caption: Workflow for the characterization of this compound LNPs.
Caption: Troubleshooting decision tree for high PDI in LNP formulations.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. How a century-old technology could revolutionise LNP characterisation | pharmaphorum [pharmaphorum.com]
- 3. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Endosomal Escape of C13-112-Tri-Tail LNPs
Welcome to the technical support center for C13-112-tri-tail Lipid Nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions related to enhancing the endosomal escape of these novel delivery vehicles.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and application of this compound LNPs, with a focus on optimizing endosomal escape and transfection efficiency.
Issue 1: Low Transfection Efficiency
Q: We are observing lower-than-expected protein expression or gene knockdown after treating cells with our this compound LNPs. What are the potential causes and solutions?
A: Low transfection efficiency is a frequent challenge and can stem from several factors, from LNP formulation to cell handling. Here’s a breakdown of possible causes and suggested solutions:
-
Suboptimal LNP Formulation: The physical and chemical properties of your LNPs are critical for successful delivery.
-
Possible Cause: Incorrect ratio of lipids or nucleic acid to lipid.
-
Suggested Solution: Optimize the molar ratio of the this compound ionizable lipid to other components like helper lipids (e.g., DOPE, DSPC), cholesterol, and PEG-lipids. A common starting point for ionizable lipid:DSPC:cholesterol:PEG-lipid is a molar ratio of 50:10:38.5:1.5.[1] The ratio of the ionizable lipid's nitrogen to the nucleic acid's phosphate (N:P ratio) is also a key parameter to optimize, often starting in the range of 3 to 6.[1]
-
-
Possible Cause: Inappropriate buffer composition for LNP formulation.
-
Suggested Solution: The choice of buffer significantly impacts LNP structure. Ensure the buffer used for nucleic acid dilution and the final LNP suspension is appropriate. For instance, a citrate buffer at a pH below the pKa of the this compound lipid is often used during formulation to ensure efficient encapsulation.
-
-
-
Poor Endosomal Escape: The tri-tail structure of C13-112 is designed to enhance endosomal escape, but its effectiveness can be influenced by the formulation and cellular environment.
-
Possible Cause: The pKa of the formulated LNP is not optimal for endosomal acidification.
-
Suggested Solution: The pKa of the ionizable lipid is a critical determinant of endosomal escape. Efficient in vivo silencing in hepatocytes has been associated with a pKa optimum between 6.2 and 6.5.[2] While the intrinsic pKa of C13-112 is fixed, the apparent pKa of the LNP can be modulated by the lipid composition. Consider screening different helper lipids or cholesterol ratios, which can influence the surface charge and fusogenicity of the LNPs in the acidic endosome.
-
-
Possible Cause: The tri-tail structure is not inducing sufficient membrane disruption.
-
Suggested Solution: The branched nature of tri-tail lipids is thought to enhance membrane disruption.[3] Ensure that the helper lipid used promotes the formation of non-bilayer structures upon protonation in the endosome. Lipids like DOPE can facilitate the transition to a hexagonal phase (HII), which is believed to promote membrane fusion and cargo release.[2]
-
-
-
Cell-Related Issues: The health and type of cells used are paramount for successful transfection.
-
Possible Cause: Low cell viability or suboptimal cell density at the time of transfection.
-
Suggested Solution: Ensure cells are healthy, actively dividing, and at an optimal confluence (typically 70-90%) during transfection. Use cells with a low passage number to maintain consistency.
-
-
Possible Cause: Presence of serum or antibiotics during transfection.
-
Suggested Solution: Serum components can interfere with LNP stability and uptake. Consider performing the transfection in a serum-free medium or a reduced-serum medium. Antibiotics can also negatively impact cell health and transfection outcomes.
-
-
Issue 2: High Cytotoxicity
Q: We are observing significant cell death after incubation with our this compound LNPs. How can we reduce the cytotoxicity?
A: Cytotoxicity can be caused by the LNP components or the transfection process itself. Here are some strategies to mitigate this issue:
-
LNP Dose and Incubation Time:
-
Possible Cause: The concentration of LNPs is too high, or the incubation time is too long.
-
Suggested Solution: Perform a dose-response experiment to determine the optimal LNP concentration that provides high transfection efficiency with minimal toxicity. Additionally, you can try reducing the incubation time of the LNPs with the cells.
-
-
-
LNP Formulation:
-
Possible Cause: The cationic charge of the LNPs at physiological pH is causing membrane damage.
-
Suggested Solution: While the this compound lipid is ionizable and should be relatively neutral at physiological pH, residual positive charges can lead to toxicity. Ensure the LNP formulation is optimized to have a near-neutral zeta potential at physiological pH.
-
-
-
Nucleic Acid Quality:
-
Possible Cause: The nucleic acid cargo contains impurities, such as endotoxins.
-
Suggested Solution: Use highly purified, endotoxin-free nucleic acids for your experiments.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for enhanced endosomal escape with a tri-tail ionizable lipid like C13-112?
A1: The enhanced endosomal escape of LNPs formulated with tri-tail ionizable lipids like C13-112 is thought to be driven by a combination of factors related to their unique molecular geometry. Upon entry into the acidic environment of the endosome, the amine headgroup of the ionizable lipid becomes protonated. This positive charge facilitates interaction with anionic lipids in the endosomal membrane. The three hydrophobic tails create a larger cross-sectional area compared to single or double-tailed lipids. This "cone-like" molecular shape is believed to induce greater disruption of the endosomal membrane, potentially by promoting the formation of non-bilayer lipid phases (like the hexagonal HII phase) that lead to membrane fusion and the release of the nucleic acid cargo into the cytoplasm. Studies with other branched-tail lipids have shown they can enhance endosomal disruption. A novel ionizable lipid with a cholesterol moiety in its tail, giving it a three-tail structure, also demonstrated significantly increased endosomal escape.
Q2: How does the tail length of the C13-112 lipid impact LNP performance?
A2: The length of the lipid tails can significantly influence the efficacy of LNP-mediated mRNA delivery. Research on other ionizable lipids has shown that the optimal tail length can depend on the size of the mRNA cargo. For instance, one study found that ionizable lipids with shorter tails may be more effective for delivering larger mRNAs, while those with longer tails may be better suited for smaller mRNAs. Therefore, while the "C13" in C13-112 likely refers to the carbon chain length of the tails, it is important to consider this parameter in the context of your specific nucleic acid payload.
Q3: What are the key characterization parameters for this compound LNPs?
A3: Proper characterization is essential to ensure the quality and reproducibility of your LNP formulations. Key parameters include:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The size of the LNPs influences their biodistribution and cellular uptake, while a low PDI (<0.2) indicates a homogenous particle population.
-
Zeta Potential: This measurement reflects the surface charge of the LNPs and can predict their stability in suspension and their interaction with cell membranes.
-
Encapsulation Efficiency: This determines the percentage of nucleic acid that has been successfully encapsulated within the LNPs. The RiboGreen assay is a common method for quantifying encapsulated mRNA.
-
Morphology: Cryogenic Transmission Electron Microscopy (cryo-TEM) can be used to visualize the shape and internal structure of the LNPs.
Q4: How can I quantitatively measure the endosomal escape of my this compound LNPs?
A4: Quantifying endosomal escape is challenging but crucial for evaluating LNP performance. Several methods can be employed:
-
Galectin-8/9 Reporter Assay: This is a cell-based assay that uses a fluorescently tagged galectin protein (e.g., Gal8-GFP). Galectins bind to glycans exposed on the inner leaflet of the endosomal membrane upon membrane rupture. The recruitment of fluorescent galectin to puncta within the cell can be visualized by microscopy and quantified as a measure of endosomal escape.
-
High-Resolution Microscopy: Techniques like transmission electron microscopy (TEM) with gold-labeled siRNA or super-resolution microscopy can be used to directly visualize and quantify the localization of LNPs and their cargo within endosomes versus the cytosol.
-
Functional Assays: Ultimately, the most relevant measure of successful endosomal escape is the biological activity of the delivered cargo (e.g., protein expression for mRNA, gene knockdown for siRNA). Comparing the functional outcome of your this compound LNPs to a standard LNP formulation (like one using MC3) can provide an indirect but powerful assessment of relative endosomal escape efficiency.
Data Presentation
Table 1: Impact of Ionizable Lipid Tail Structure on LNP Performance (Illustrative Data Based on Literature)
| Ionizable Lipid Feature | Observation | Implication for this compound LNPs | Reference |
| Branched Tails | Enhanced endosomal disruption in an artificial endosome model. | The tri-tail structure likely contributes to improved endosomal escape and higher transfection efficiency. | |
| Shorter Tails (e.g., C9, C10) | Increased transfection with larger mRNA (e.g., Cas9 mRNA). | May be beneficial to explore shorter-tailed variants of tri-tail lipids for large nucleic acid payloads. | |
| Longer Tails (e.g., C13, C14) | Similar or enhanced transfection with smaller mRNA (e.g., EPO mRNA). | The C13 tail length may be well-suited for the delivery of smaller to medium-sized mRNAs. | |
| Cholesterol-conjugated Tail (Tri-tail structure) | 7-fold increase in protein expression in vitro compared to a standard three-tailed lipid (SM-102). | Demonstrates the potential of multi-tail structures to significantly boost delivery and endosomal escape. |
Table 2: Typical Physicochemical Properties of Optimized LNPs
| Parameter | Typical Value | Method of Analysis |
| Size (Hydrodynamic Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at neutral pH) | -10 to +10 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay |
| pKa | 6.2 - 6.7 | TNS Assay |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs by Microfluidic Mixing
This protocol describes a standard method for LNP synthesis using a microfluidic device.
-
Preparation of Lipid Stock Solution:
-
Dissolve the this compound lipid, DSPC, cholesterol, and a PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration in the ethanol phase is typically between 10-25 mg/mL.
-
-
Preparation of Nucleic Acid Solution:
-
Dilute the mRNA or siRNA cargo in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The final concentration will depend on the desired nucleic acid-to-lipid ratio.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr) with two syringe pumps.
-
Load one syringe with the lipid-ethanol solution and the other with the nucleic acid-aqueous buffer solution.
-
Pump the two solutions through the microfluidic cartridge at a specific flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min). This rapid mixing process induces the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet.
-
Immediately dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 for at least 18 hours to remove the ethanol and raise the pH. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
-
Concentration and Sterilization:
-
If necessary, concentrate the purified LNPs using a centrifugal filter device.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
-
Characterization and Storage:
-
Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.
-
Store the LNPs at 4°C. For long-term storage, consult stability data, but freezing at -80°C may be an option.
-
Protocol 2: Quantification of Endosomal Escape using a Galectin-8 Reporter Assay
This protocol provides a method to visualize and quantify endosomal rupture.
-
Cell Seeding:
-
Seed a stable cell line expressing a Galectin-8-GFP fusion protein onto a glass-bottom imaging dish. Allow the cells to adhere and reach about 60-70% confluency.
-
-
LNP Treatment:
-
Treat the cells with the this compound LNPs at a predetermined optimal concentration. Include a positive control (e.g., a known endosomolytic agent like chloroquine or a well-characterized LNP formulation) and a negative control (untreated cells).
-
-
Live-Cell Imaging:
-
After a suitable incubation period (e.g., 4-24 hours), perform live-cell imaging using a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
-
Image Acquisition:
-
Acquire images of the GFP channel. Look for the redistribution of the diffuse cytoplasmic Gal8-GFP signal into distinct intracellular puncta. These puncta represent sites of endosomal membrane damage where Gal8-GFP has been recruited.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the number and intensity of GFP puncta per cell.
-
The percentage of cells with GFP puncta or the average number of puncta per cell can be used as a quantitative measure of endosomal escape. Compare the results from the this compound LNP group to the control groups.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of C13-112-tri-tail and DLin-MC3-DMA for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The efficient and safe delivery of messenger RNA (mRNA) therapeutics hinges on the selection of an optimal lipid nanoparticle (LNP) formulation. Among the critical components of these LNPs are ionizable lipids, which play a pivotal role in mRNA encapsulation, endosomal escape, and overall delivery efficacy. This guide provides an objective comparison of two prominent ionizable lipids: C13-112-tri-tail and the clinically advanced DLin-MC3-DMA.
Performance at a Glance: this compound vs. DLin-MC3-DMA
The following tables summarize the key quantitative data for LNP formulations based on this compound and DLin-MC3-DMA. It is important to note that direct head-to-head comparative studies for all parameters are limited. Some data for this compound is based on studies of its close structural analog, C13-200, which features the same hydrophobic tail length.
| Physicochemical Properties | This compound / C13-200 LNPs | DLin-MC3-DMA LNPs | Reference |
| Encapsulation Efficiency (%) | > 90% | > 90% | [1] |
| Particle Size (nm) | 80 - 120 | 80 - 100 | [1] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [1] |
| Zeta Potential (mV) at neutral pH | Near-neutral | Near-neutral | [1] |
| In Vivo Transfection Efficiency (Liver) | This compound / C13-200 LNPs | DLin-MC3-DMA LNPs | Reference |
| Relative Luciferase Expression | Comparable to or slightly lower than DLin-MC3-DMA (inferred) | High | [2] |
| Optimal mRNA Cargo Size | Potentially more effective for smaller mRNA cargos | Broadly effective |
| Safety Profile | This compound / C13-200 LNPs | DLin-MC3-DMA LNPs | Reference |
| Hepatotoxicity | Data not readily available | Can induce transient elevation of liver enzymes at high doses | |
| Immunogenicity | Data not readily available | Can induce inflammatory responses |
Delving into the Data: A Comparative Analysis
DLin-MC3-DMA is a well-established and clinically validated ionizable lipid, having been a key component in the first FDA-approved siRNA-LNP therapeutic, Onpattro. Its efficacy in mediating potent gene silencing and mRNA delivery to the liver is well-documented.
This compound, and its analog C13-200, represent a newer generation of ionizable lipids developed through systematic screening and optimization. Research suggests that the length of the lipid tails can significantly influence the efficacy of mRNA delivery, with different tail lengths being optimal for different sizes of mRNA cargo. Specifically, studies on the C12-200 lipid series, from which C13-200 is derived, indicate that longer lipid tails may be more advantageous for the delivery of smaller mRNA molecules.
While direct comparative studies are scarce, indirect comparisons can be drawn. For instance, one study compared a potent branched-tail lipid nanoparticle (306Oi10) to both DLin-MC3-DMA and C12-200, a close structural relative of this compound. In this study, 306Oi10 outperformed both benchmark lipids, with DLin-MC3-DMA showing significantly higher luciferase expression in the liver compared to C12-200. Another study focusing on the impact of lipid tail length showed that LNPs formulated with C13-200 and erythropoietin (EPO) mRNA (a smaller mRNA) resulted in EPO translation levels similar to those achieved with C12-200 LNPs.
Experimental Methodologies
To ensure reproducibility and accurate comparison, the following experimental protocols are provided, based on methodologies cited in the literature.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles are typically formulated by rapidly mixing an organic phase containing the lipids with an aqueous phase containing the mRNA using a microfluidic device.
Materials:
-
Ionizable lipid (this compound or DLin-MC3-DMA)
-
Helper lipid (e.g., DOPE or DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2000)
-
mRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0-4.0)
-
Ethanol
-
Microfluidic mixing device (e.g., NanoAssemblr)
Protocol:
-
Prepare the lipid mixture by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA formulations).
-
Dissolve the mRNA in the low pH buffer.
-
Set up the microfluidic mixing device with the desired flow rates for the organic and aqueous phases (typically a 1:3 volume ratio of ethanol to aqueous buffer).
-
Initiate the mixing process to allow for the self-assembly of the LNPs.
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.
-
Sterile-filter the final LNP formulation.
In Vitro Transfection Efficiency Assay
The potency of the LNP formulations can be assessed by measuring the expression of a reporter protein (e.g., luciferase or GFP) in a relevant cell line.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2 or Huh7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
mRNA-LNP formulations
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Dilute the mRNA-LNP formulations in cell culture medium to the desired concentrations.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luminescence signal to the total protein concentration in each well.
In Vivo Biodistribution and Efficacy Studies
Animal models are used to evaluate the biodistribution and therapeutic efficacy of the mRNA-LNP formulations.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
mRNA-LNP formulations (encoding a reporter like luciferase or a therapeutic protein)
-
In vivo imaging system (IVIS)
-
D-luciferin (for luciferase imaging)
Protocol:
-
Administer the mRNA-LNP formulations to the mice via the desired route (e.g., intravenous tail vein injection).
-
At various time points post-injection, perform in vivo imaging. For luciferase expression, inject D-luciferin intraperitoneally and image the anesthetized mice using an IVIS.
-
To assess biodistribution, sacrifice the mice at the end of the experiment, harvest the major organs (liver, spleen, lungs, heart, kidneys), and measure the reporter protein expression in each organ.
-
For safety assessment, collect blood samples to measure serum levels of liver enzymes (ALT, AST) and cytokines.
Visualizing the Process
To better understand the experimental workflow and the mechanism of LNP-mediated mRNA delivery, the following diagrams are provided.
Caption: Experimental workflow for comparing mRNA-LNP formulations.
Caption: Mechanism of LNP-mediated mRNA delivery into a target cell.
Conclusion
Both this compound and DLin-MC3-DMA are potent ionizable lipids for mRNA delivery. DLin-MC3-DMA stands as a clinically validated benchmark with a proven track record, particularly for liver-targeted applications. This compound and its analogs represent a promising area of research, with the potential for fine-tuning delivery characteristics based on the specific mRNA cargo. The choice between these lipids will ultimately depend on the specific therapeutic application, the size of the mRNA payload, and the desired safety and efficacy profile. Further direct comparative studies are warranted to fully elucidate the relative advantages of these and other novel ionizable lipids in the rapidly evolving field of mRNA therapeutics.
References
A Comparative Analysis of C13-112-tri-tail and SM-102 for mRNA Transfection Efficiency
In the rapidly evolving field of mRNA-based therapeutics and vaccines, the choice of a delivery vehicle is paramount to ensuring potent and safe transfection. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for mRNA delivery. This guide provides a comparative overview of two such lipids: the novel, multi-tailed C13-112-tri-tail and the clinically advanced SM-102. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these delivery agents.
Executive Summary
SM-102 is a well-characterized ionizable lipid with extensive supporting data demonstrating high transfection efficiency in a multitude of in vitro and in vivo models. It is a key component of the Moderna COVID-19 vaccine. This compound is a more recent entrant with a distinct triple-tailed hydrophobic domain, suggesting a design aimed at optimizing membrane disruption and endosomal escape. However, a critical gap exists in the publicly available literature: there is a lack of direct, quantitative comparative studies on the transfection efficiency of this compound against SM-102. While the structural attributes of this compound are intriguing, without experimental data, a definitive performance comparison remains speculative.
Structural and Physicochemical Properties
A fundamental understanding of the chemical structures of these lipids is crucial for appreciating their potential mechanisms of action.
| Feature | This compound | SM-102 |
| Chemical Name | Not publicly available | heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate |
| CAS Number | 1381861-96-6[1][2] | 2089251-47-6 |
| Key Structural Features | Ionizable cationic lipidoid with a polar aminoalcohol head group, three hydrophobic carbon 13 tails, and a PEG2 linker[1][2]. | Ionizable amino lipid with a branched ester tail[3]. |
| Molecular Formula | Not publicly available | C44H87NO5 |
The defining characteristic of this compound is its three hydrophobic tails, a departure from the more common two-tailed structure of lipids like SM-102. This multi-tail design is hypothesized to create a more tapered molecular shape, which could enhance the disruption of endosomal membranes and facilitate the release of mRNA into the cytoplasm.
Comparative Transfection Efficiency: A Data-Driven Overview of SM-102
Due to the absence of publicly available experimental data for this compound, this section will focus on the well-documented transfection efficiency of SM-102, providing a benchmark for the performance of a leading ionizable lipid.
In Vitro Transfection Efficiency of SM-102
SM-102 has consistently demonstrated high transfection efficiency across a wide range of cell lines.
| Cell Line | Transfection Efficiency | Key Findings |
| HEK293T | High | SM-102 formulated LNPs resulted in the highest luciferase expression compared to ALC-0315 and KC2 based LNPs. |
| A549, SH-SY5Y, RAW 264.7 | High | Positive mCherry fluorescence was observed in all three cell lines, with as little as 0.5 µl of LNP and 5 ng of mRNA per 100 µl of media. In A549 cells, 97% of cells showed positive mCherry fluorescence. |
| Jurkat and THP-1 | ~100% | SM-102 LNP formulation showed nearly 100% transfection efficiency of eGFP mRNA, significantly higher than Lipofectamine MessengerMax (~54%). |
| HEK293, HeLa | High | SM-102 LNPs demonstrated significantly higher protein expression compared to LNPs formulated with ALC-0315, MC3, and C12-200. |
In Vivo Transfection Performance of SM-102
In vivo studies have corroborated the high potency of SM-102 based LNPs.
| Animal Model | Route of Administration | Key Findings |
| Mice (BALB/c) | Intramuscular (I.M.) | SM-102 LNPs showed comparable transfection efficiency at the injection site to a novel muscle-selective lipid, but also showed off-target transfection in the liver and spleen. |
| Mice (BALB/c) | Intravenous (I.V.) | SM-102 LNPs led to high luciferase expression almost entirely in the liver. Fluc-mRNA delivered with SM-102 LNP showed higher expression efficiency than the MC-3 LNP formulation. |
| Zebrafish Embryos | Not specified | LNPs containing SM-102 and ALC-0315 yielded almost identical and significantly higher protein expression levels compared to Dlin-MC3-DMA-based LNPs. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for LNP formulation and in vitro transfection.
Lipid Nanoparticle (LNP) Formulation with SM-102 (Microfluidic Mixing)
This protocol outlines a common method for preparing SM-102 based LNPs.
-
Preparation of Lipid Stock Solution:
-
Dissolve SM-102, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA cargo in an aqueous buffer, typically a citrate buffer at an acidic pH (e.g., pH 4.0).
-
-
Microfluidic Mixing:
-
Use a microfluidic mixing device to combine the lipid-ethanol solution and the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
-
Purification:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
In Vitro mRNA Transfection Protocol
This protocol provides a general workflow for assessing transfection efficiency in cultured cells.
-
Cell Seeding:
-
Plate cells in a multi-well plate (e.g., 24-well or 96-well) at a density that ensures they are in the exponential growth phase at the time of transfection.
-
-
Preparation of LNP-mRNA Complexes:
-
Dilute the LNP-encapsulated mRNA to the desired final concentration in complete cell culture medium.
-
-
Transfection:
-
Add the diluted LNP-mRNA complexes to the cells.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for protein expression.
-
-
Analysis of Protein Expression:
-
For reporter proteins like luciferase, lyse the cells and measure luminescence using a luminometer.
-
For fluorescent proteins like GFP or mCherry, visualize and quantify expression using fluorescence microscopy or flow cytometry.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in LNP formulation and transfection.
Conclusion and Future Directions
SM-102 stands as a robust and highly effective ionizable lipid for mRNA delivery, backed by a wealth of preclinical and clinical data. Its performance sets a high bar for new entrants in the field. This compound, with its innovative tri-tail structure, represents a rational design approach to potentially enhance endosomal escape, a key bottleneck in mRNA delivery.
However, the current lack of publicly available, peer-reviewed data on the transfection efficiency of this compound prevents a direct and objective comparison with SM-102. To fully assess the potential of this compound, future studies should focus on:
-
Direct Head-to-Head Comparisons: Conducting in vitro and in vivo experiments that directly compare the transfection efficiency of LNPs formulated with this compound and SM-102 using the same mRNA cargo and experimental conditions.
-
Mechanistic Studies: Investigating the biophysical interactions of this compound-containing LNPs with model membranes to validate the hypothesis that the tri-tail structure enhances membrane disruption.
-
Biodistribution and Safety Profiling: Characterizing the in vivo biodistribution, efficacy, and safety profile of this compound LNPs.
Until such data becomes available, SM-102 remains a benchmark ionizable lipid for high-efficiency mRNA delivery. The scientific community eagerly awaits further research to determine if novel structures like this compound can offer superior performance and further advance the field of mRNA therapeutics.
References
A Comparative Guide to the In Vivo Biodistribution of C13-200 Tri-tail LNPs
An objective analysis of C13-200 lipid nanoparticle performance against established alternatives for targeted mRNA delivery.
Comparative In Vivo Performance
The in vivo efficacy of LNPs is a critical determinant of their therapeutic potential. Studies have compared the performance of LNPs formulated with different ionizable lipids by measuring the expression of a reporter protein (e.g., luciferase) or a therapeutic protein (e.g., erythropoietin - EPO) in various organs following intravenous administration in mice.
The following table summarizes the comparative in vivo performance of LNPs formulated with C13-200 against the gold-standard C12-200. The data is based on the delivery of different mRNA cargos, highlighting the influence of both the ionizable lipid and the mRNA sequence on delivery efficiency.
| Ionizable Lipid | mRNA Cargo | Relative In Vivo Performance (Liver) | Key Findings |
| C13-200 | Erythropoietin (EPO) mRNA (858 bases) | Similar to C12-200 | Resulted in in vivo EPO production at levels comparable to the C12-200 LNP.[1] |
| C13-200 | Cas9 mRNA (4521 bases) | Lower than C12-200 | Induced around 5% indels, similar to C8-200 and C14-200 LNPs, but lower than C9-200 and C12-200 LNPs.[1] |
| C12-200 | Firefly Luciferase (FLuc) mRNA (1929 bases) | Benchmark | A gold-standard ionizable lipid for hepatic delivery of siRNA and mRNA.[1][2] |
| C12-200 | Erythropoietin (EPO) mRNA (858 bases) | Benchmark | Used as a positive control for EPO mRNA delivery.[1] |
| C12-200 | Cas9 mRNA (4521 bases) | Higher than C13-200 | Showed minor increases in indels compared to C8-200, C13-200, and C14-200 LNPs. |
| DLin-MC3-DMA | mLuc mRNA | Lower than 306Oi10 | A component of the first FDA-approved siRNA therapy and extensively studied for mRNA delivery. |
It is noteworthy that the optimal ionizable lipid tail length for mRNA delivery appears to be dependent on the specific mRNA cargo. For instance, while C10-200 LNPs showed significantly enhanced luciferase expression compared to C12-200 LNPs, this superiority was not observed for EPO and Cas9 mRNA delivery.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. The following sections outline the typical protocols used for the formulation of LNPs and the execution of in vivo biodistribution studies.
Lipid Nanoparticle (LNP) Formulation
LNPs are generally prepared by the rapid mixing of an organic phase containing the lipids with an aqueous phase containing the mRNA. Microfluidic devices are often employed to ensure controlled and reproducible mixing.
-
Lipid Composition: The organic phase typically consists of an ionizable lipid (e.g., C13-200, C12-200), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., C14-PEG2000 or DMG-PEG2000) dissolved in ethanol. The molar ratios of these components are critical for LNP stability and efficacy. For example, a molar ratio of 35:16:46.5:2.5 (ionizable lipid:DOPE:cholesterol:C14-PEG2000) has been used.
-
Aqueous Phase: The mRNA is diluted in a low pH buffer, such as a 10 mM sodium citrate buffer (pH 3.0).
-
Mixing: The lipid and mRNA solutions are mixed, often using a microfluidic device, at a specific flow rate ratio (e.g., 1:3 ethanol:aqueous phase).
-
Purification: The resulting LNPs are then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.
In Vivo Biodistribution and Efficacy Studies
Animal models, typically mice, are used to assess the in vivo biodistribution and therapeutic efficacy of LNP formulations.
-
Animal Models: Female C57BL/6 or BALB/c mice are commonly used for these studies.
-
Administration: LNPs encapsulating mRNA are administered via various routes, with intravenous (tail vein) injection being common for systemic delivery. The dosage of mRNA can vary, for example, 0.1 mg/kg to 0.75 mg/kg.
-
Biodistribution Assessment: To determine the tissue distribution of the LNPs or the encapsulated mRNA, a fluorescent label (e.g., Cy5) can be conjugated to the mRNA. At specific time points after injection (e.g., 1 hour), mice are euthanized, and organs of interest (liver, spleen, lungs, kidneys, heart) are harvested. The fluorescence in each organ is then quantified using an in vivo imaging system (IVIS).
-
Efficacy Assessment: To evaluate the functional delivery and protein expression, mRNA encoding a reporter protein like firefly luciferase is used. After a set time (e.g., 6 hours), a substrate (D-luciferin) is administered, and the resulting bioluminescence in harvested organs is measured with an IVIS. For therapeutic mRNA, such as EPO, protein levels in the serum are quantified at different time points.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an in vivo biodistribution and efficacy study of mRNA-LNPs.
Caption: Experimental workflow for LNP formulation and in vivo evaluation.
References
A Head-to-Head Comparison: C13-112-tri-tail and Novel Ionizable Lipids for Enhanced mRNA Delivery
For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a delivery vehicle for mRNA therapeutics is paramount. Ionizable lipids, the cornerstone of lipid nanoparticle (LNP) formulations, dictate the efficacy, safety, and targeting of these transformative therapies. This guide provides an objective comparison of the C13-112-tri-tail ionizable lipid against a range of novel, next-generation ionizable lipids, supported by experimental data.
This analysis focuses on key performance metrics, including physicochemical properties of the resulting LNPs and their in vivo performance. As direct comparative data for this compound is limited in publicly available literature, this guide will utilize data for the structurally analogous C13-200 ionizable lipid as a benchmark for comparison. C13-200 features a similar triple-tailed hydrophobic structure with thirteen-carbon chains, providing a relevant basis for evaluation against other innovative lipid designs.
The Evolving Landscape of Ionizable Lipids
Ionizable lipids are critical components of LNPs, facilitating the encapsulation of negatively charged mRNA and its subsequent release into the cytoplasm of target cells. Their pH-sensitive nature allows for a neutral surface charge in circulation, minimizing toxicity, and a positive charge in the acidic environment of the endosome, promoting membrane disruption and cargo escape. Standard benchmark lipids such as DLin-MC3-DMA, SM-102, and ALC-0315 have been instrumental in the clinical success of siRNA therapeutics and mRNA vaccines. However, the quest for improved potency, enhanced safety profiles, and tissue-specific delivery has spurred the development of novel ionizable lipids with diverse structural modifications. These innovations include alterations to the lipid headgroup, the length and branching of the hydrophobic tails, and the nature of the linker connecting these domains.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of LNPs, including particle size, polydispersity index (PDI), and encapsulation efficiency, are critical determinants of their in vivo behavior and therapeutic efficacy. The following table summarizes these properties for LNPs formulated with C13-200 and a selection of novel ionizable lipids, alongside the established benchmark, DLin-MC3-DMA.
| Ionizable Lipid | Structure Type | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| C13-200 | Tri-tail (proxy for this compound) | ~80-100 | < 0.2 | ~90 | |
| DLin-MC3-DMA | Benchmark | ~70-100 | < 0.2 | > 90 | |
| Branched-tail (306Oi10) | Branched-tail | ~80-90 | < 0.1 | > 95 | [1] |
| Multi-tail (U-19) | Four-tail | ~100-150 | < 0.2 | > 90 | [2] |
| Cholesterol-tailed (ARV-T1) | Cholesterol-tail | ~70-80 | < 0.15 | > 95 | [3] |
In Vivo Performance Benchmarking
The ultimate measure of an ionizable lipid's utility lies in its in vivo performance. Key metrics include the level of protein expression from the delivered mRNA, the duration of expression, and the safety profile of the LNP formulation. The following table presents a comparative overview of the in vivo performance of LNPs formulated with the selected ionizable lipids.
| Ionizable Lipid | mRNA Cargo | Dosing | Key In Vivo Outcomes | Reference |
| C13-200 | Erythropoietin (EPO) mRNA | 0.1 mg/kg | Induced EPO production at levels similar to the C12-200 LNP. | |
| DLin-MC3-DMA | Firefly Luciferase mRNA | 0.5 mg/kg | Established baseline for liver-targeted mRNA delivery. | |
| Branched-tail (306Oi10) | Firefly Luciferase mRNA | 0.5 mg/kg | Over 3-fold higher total organ expression compared to DLin-MC3-DMA. | |
| Multi-tail (U-19) | Not specified | Not specified | Significantly prolongs mRNA expression duration compared to ALC-0315. | |
| Cholesterol-tailed (ARV-T1) | SARS-CoV-2 Spike Protein mRNA | Not specified | Induced 10-fold higher antibody titers compared to LNPs with SM-102. |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in LNP-mediated mRNA delivery and the experimental procedures for their evaluation, the following diagrams are provided.
References
The Impact of Lipid Tail Architecture on In Vivo mRNA Delivery: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the in vivo efficacy of lipid nanoparticles (LNPs) with a focus on the influence of ionizable lipid tail length. This guide provides a comparative analysis of LNPs containing ionizable lipids with varying alkyl tail lengths, alongside other benchmark formulations, supported by experimental data and detailed protocols.
The rational design of ionizable lipids is a critical determinant of the in vivo performance of lipid nanoparticles for mRNA delivery. The structure of the lipid, particularly the architecture of its hydrophobic tails, significantly influences the efficacy of mRNA encapsulation, delivery, and endosomal escape. This guide assesses the in vivo efficacy of LNPs formulated with ionizable lipids possessing varying alkyl tail lengths, using the well-established C12-200 as a benchmark. We also provide a comparative overview with other prominent LNP formulations.
Comparative In Vivo Efficacy of Ionizable Lipids
The in vivo potency of LNPs is intrinsically linked to the chemical structure of their constituent lipids. The following tables summarize the in vivo performance of LNPs formulated with a library of ionizable lipids based on the C12-200 scaffold, but with varying alkyl tail lengths, for the delivery of different mRNA cargos.[1][2] Data for other widely used ionizable lipids such as DLin-MC3-DMA, SM-102, and ALC-0315 are also included for a broader comparison.[3][4]
Table 1: In Vivo Luciferase Expression in Mice
| Ionizable Lipid | Relative Luciferase Expression (vs. C12-200) | Primary Organ of Expression | Reference |
| C10-200 | >10-fold higher | Liver | [1] |
| C12-200 | Benchmark | Liver | |
| 306Oi10 | >3-fold higher | Liver | |
| DLin-MC3-DMA | Lower | Liver | |
| C12-200 | Lower | Liver | |
| ALC-0315 | Significantly higher | Injection site | |
| SM-102 | Significantly higher | Injection site |
Table 2: In Vivo Gene Editing Efficiency (Cas9 mRNA Delivery)
| Ionizable Lipid | % Indels (vs. C12-200) | Reference |
| C9-200 | ~3-fold higher | |
| C11-200 | Higher | |
| C12-200 | Benchmark | |
| C13-200 | Lower |
Table 3: In Vivo Erythropoietin (EPO) mRNA Delivery
| Ionizable Lipid | EPO Production (vs. C12-200) | Reference |
| C13-200 | Similar | |
| C12-200 | Benchmark |
Key Observations:
-
Optimal Tail Length is Cargo-Dependent: The ideal alkyl tail length of the ionizable lipid is not universal but rather depends on the size of the mRNA cargo. For instance, C10-200, with shorter tails than the benchmark C12-200, demonstrated significantly enhanced liver transfection of luciferase mRNA. Conversely, for the larger Cas9 mRNA, the C9-200 LNP resulted in a more than three-fold increase in gene editing efficiency compared to C12-200. For the smaller EPO mRNA, the longer-tailed C13-200 performed similarly to C12-200.
-
Branched-Tail Lipids Show High Potency: The novel branched-tail lipid, 306Oi10, outperformed benchmark ionizable lipids like DLin-MC3-DMA and C12-200 in vivo, showing over 3-fold and 20-fold higher luciferase expression in the liver, respectively.
-
Formulation Matters: Other components of the LNP formulation, such as helper lipids and PEGylated lipids, also play a crucial role in in vivo efficacy. Studies have compared the use of different helper lipids like DOPE and DSPC, and cholesterol versus β-sitosterol, showing varied effects on transfection efficiency in different cell types and in vivo.
Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for the key experiments cited in this guide.
LNP Formulation via Microfluidic Mixing
A standardized method for producing LNPs with consistent physicochemical properties involves microfluidic mixing.
-
Preparation of Solutions:
-
Lipid Phase (Ethanol): The ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000) are dissolved in 100% ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA).
-
Aqueous Phase (Buffer): The mRNA cargo is diluted in a low pH buffer, such as 10 mM citrate buffer (pH 3.0-4.0).
-
-
Microfluidic Mixing: The lipid and aqueous solutions are loaded into separate syringes and infused into a microfluidic mixing device (e.g., from Precision NanoSystems) at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous).
-
Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH, leading to the formation of stable nanoparticles.
In Vivo Efficacy Studies in Mice
Animal models are essential for evaluating the in vivo performance of LNP formulations.
-
Animal Model: Typically, C57BL/6 or BALB/c mice are used.
-
Administration: LNPs encapsulating mRNA (e.g., encoding luciferase) are administered via intravenous (tail vein) injection. The dosage is a critical parameter and is usually reported in mg of mRNA per kg of body weight (e.g., 0.5 mg/kg).
-
Assessment of Protein Expression:
-
For reporter genes like luciferase, in vivo bioluminescence imaging is performed at various time points (e.g., 6, 24, 48 hours) post-injection.
-
Organs are harvested, and luminescence is quantified to determine the biodistribution and level of protein expression.
-
-
Assessment of Gene Editing:
-
For Cas9 mRNA delivery, genomic DNA is extracted from the target tissue (e.g., liver) after a set period.
-
The frequency of insertions and deletions (indels) at the target locus is quantified using techniques like next-generation sequencing.
-
Concluding Remarks
The selection of an appropriate ionizable lipid is a cornerstone of developing effective LNP-based mRNA therapeutics. The experimental evidence strongly suggests that a "one-size-fits-all" approach is suboptimal. Instead, the chemical structure of the ionizable lipid, particularly the length of its alkyl tails, should be tailored to the specific mRNA cargo to maximize in vivo efficacy. The data presented in this guide, comparing various C-series ionizable lipids and other established formulations, provides a valuable resource for researchers in the rational design and selection of LNPs for their specific therapeutic applications. Further optimization of LNP components and formulation parameters will continue to drive the development of next-generation delivery systems for RNA-based medicines.
References
- 1. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of C13-112-tri-tail and ALC-0315 for Therapeutic Delivery
In the rapidly evolving landscape of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of the final product. Among the various non-viral vectors, lipid nanoparticles (LNPs) have emerged as the frontrunners, particularly for the delivery of messenger RNA (mRNA). Central to the function of these LNPs are ionizable cationic lipids, which play a critical role in encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells. This guide provides a comparative analysis of two such ionizable lipids: C13-112-tri-tail and ALC-0315, offering researchers, scientists, and drug development professionals a detailed overview to inform their selection process.
Overview and Chemical Properties
This compound is a cationic lipid-like compound characterized by a polar amino alcohol head group, three hydrophobic carbon-13 tails, and a PEG2 linker.[1] Its structure is designed for the formulation of LNPs to deliver anionic substrates such as siRNA and Cas9 mRNA.[1]
ALC-0315 , chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), is a well-characterized ionizable aminolipid.[2] It is a key component of the Pfizer-BioNTech COVID-19 mRNA vaccine (BNT162b2).[2] ALC-0315 is designed for mRNA compaction and cellular delivery, aiding in the cytoplasmic release of the mRNA payload.[3]
A summary of their chemical properties is presented in Table 1.
| Property | This compound | ALC-0315 |
| Chemical Name | Not available | ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) |
| CAS Number | 1381861-96-6 | 2036272-55-4 |
| Molecular Formula | C45H94N2O5 | C48H95NO5 |
| Molecular Weight | 743.2 g/mol | 766.3 g/mol |
| Key Structural Features | Polar amino alcohol head group, three C13 hydrophobic tails, PEG2 linker | Ionizable tertiary amine head group, two branched ester-linked hydrophobic tails |
Mechanism of Action in mRNA Delivery
Both this compound and ALC-0315 are integral to the LNP-mediated mRNA delivery process, which involves several key steps from administration to protein expression.
At a physiological pH of 7.4, the ionizable lipids are largely neutral, which minimizes interactions with blood components and non-target cells. Upon endocytosis into the target cell, the LNP is trafficked into the endosome. The acidic environment of the late endosome (pH 5.5-6.5) leads to the protonation of the tertiary amine head group of the ionizable lipid, giving it a positive charge. This charge facilitates the interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the protein of interest.
The branched tail structure of ALC-0315 is believed to contribute to a cone-shaped geometry upon protonation, which promotes the disruption of the endosomal membrane. While the specific mechanism for this compound is less detailed in available literature, its three hydrophobic tails are similarly expected to play a crucial role in membrane interaction and payload release.
Figure 1. Generalized signaling pathway for LNP-mediated mRNA delivery.
Comparative Performance Analysis
Transfection Efficiency
ALC-0315: In vivo studies have demonstrated that LNPs formulated with ALC-0315 achieve high levels of protein expression. Comparative studies have shown that ALC-0315 and SM-102 (used in the Moderna vaccine) based LNPs result in significantly higher protein expression in vivo compared to older generation ionizable lipids like MC3.
This compound: While specific quantitative data on in vivo transfection efficiency is not available, its intended use for delivering siRNA and Cas9 mRNA suggests it is capable of effective intracellular delivery.
| Parameter | This compound | ALC-0315 |
| In Vivo Protein Expression | Data not available | High |
| Comparative In Vivo Efficacy | Data not available | Superior to MC3, comparable to SM-102 |
Immunogenicity
ALC-0315: LNPs formulated with ALC-0315 have been shown to elicit strong humoral and cellular immune responses, a critical factor for vaccine efficacy. Studies have indicated that ALC-0315-based mRNA-LNP vaccines lead to high levels of IgG and its subclasses and enhance the activation of dendritic cells and T cells.
This compound: Data on the immunogenicity of this compound formulated LNPs is not publicly available.
| Parameter | This compound | ALC-0315 |
| Humoral Immune Response (IgG) | Data not available | High |
| Cellular Immune Response (T-cell activation) | Data not available | Enhanced |
Safety and Tolerability
ALC-0315: The widespread use of the Pfizer-BioNTech COVID-19 vaccine provides extensive safety data for ALC-0315 in humans. Preclinical studies have also been conducted to assess its safety profile. Like other LNP components, it can contribute to transient local and systemic inflammatory responses.
This compound: Specific toxicology and safety data for this compound are not available in the public domain.
| Parameter | This compound | ALC-0315 |
| Preclinical Toxicology Data | Data not available | Available |
| Clinical Safety Data | Not applicable | Extensive data from vaccine use |
Experimental Protocols
LNP Formulation
A common method for formulating LNPs containing ionizable lipids is through microfluidic mixing. This technique allows for rapid and reproducible mixing of a lipid-containing organic phase (typically ethanol) with a nucleic acid-containing aqueous phase (typically an acidic buffer to protonate the ionizable lipid for encapsulation).
ALC-0315 LNP Formulation Protocol (Example for mRNA):
-
Preparation of Lipid Stock Solution: Dissolve ALC-0315, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., ALC-0159) in ethanol at a specific molar ratio (e.g., 46.3:9.4:42.7:1.6 for the Pfizer-BioNTech vaccine formulation).
-
Preparation of mRNA Solution: Dilute the mRNA in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
Microfluidic Mixing: Use a microfluidic mixing device to combine the lipid solution and the mRNA solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous phase).
-
Dialysis and Concentration: Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. The LNPs can then be concentrated using ultrafiltration.
-
Sterilization: Sterilize the final LNP formulation by filtration through a 0.22 µm filter.
Figure 2. A generalized workflow for the formulation of mRNA-LNPs.
LNP Characterization
Following formulation, LNPs should be characterized for several key parameters:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to determine the surface charge of the nanoparticles.
-
Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen) to quantify the amount of encapsulated nucleic acid.
In Vivo Evaluation
-
Animal Model: Select an appropriate animal model (e.g., mice, non-human primates).
-
Administration: Administer the LNP formulation via the desired route (e.g., intramuscular, intravenous).
-
Assessment of Protein Expression: For mRNA LNPs, protein expression can be quantified by measuring the activity of a reporter protein (e.g., luciferase) or by ELISA for a secreted protein.
-
Immunogenicity Assessment: Collect blood samples at various time points to measure antibody titers (e.g., IgG) by ELISA. Splenocytes can be isolated to assess T-cell responses.
-
Safety and Tolerability: Monitor animals for any adverse effects. Blood chemistry and histology of major organs can be analyzed to assess toxicity.
Conclusion
ALC-0315 is a clinically validated and extensively studied ionizable lipid that has demonstrated high efficacy in mRNA delivery, leading to robust protein expression and strong immune responses. Its performance characteristics are well-documented, making it a reliable choice for the development of mRNA-based vaccines and therapeutics.
This compound represents a structurally distinct ionizable lipid with potential for the delivery of various anionic substrates, including siRNA and Cas9 mRNA. However, the lack of publicly available, detailed performance data makes a direct comparison with ALC-0315 challenging. Further studies are required to fully elucidate the in vivo transfection efficiency, immunogenicity, and safety profile of this compound to determine its relative advantages and potential applications.
Researchers and drug developers should consider the wealth of existing data and clinical experience with ALC-0315 when developing mRNA-based products. For applications involving other nucleic acids or where the specific structural features of this compound may offer an advantage, further investigation and head-to-head studies would be necessary to make an informed decision.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for C13-112-tri-tail
This document provides critical guidance for the safe handling and proper disposal of C13-112-tri-tail (CAS Number: 1381861-96-6), an ionizable cationic lipid commonly used in laboratory research and drug development. Adherence to these procedures is essential to ensure personnel safety and compliance with environmental regulations.
Warning: This product is not intended for human or veterinary use.[1]
This compound is typically supplied as a solution in ethanol, which presents hazards of flammability and eye irritation.[2] Proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this substance. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol
The disposal of this compound and its solutions must be managed as hazardous waste. Do not dispose of this chemical down the drain or as general laboratory trash.
Step-by-Step Disposal Procedure:
-
Segregation: Isolate waste containing this compound from other waste streams. This includes the neat compound, solutions, and any contaminated materials such as pipette tips, gloves, and empty containers.
-
Waste Collection:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste: this compound in Ethanol".
-
Solid waste contaminated with this compound (e.g., absorbent pads, contaminated labware) should be collected in a separate, clearly labeled hazardous waste container.
-
-
Container Management: Keep the hazardous waste container tightly sealed when not in use. Store the container in a designated and secure satellite accumulation area, away from sources of ignition such as heat, sparks, and open flames.
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on labeling, storage, and scheduling a waste pickup.
-
Regulatory Compliance: Chemical waste generators are responsible for ensuring that waste is characterized and disposed of in accordance with all local, regional, and national hazardous waste regulations.[3]
Quantitative Data Summary
The primary quantitative data relevant to the disposal of this compound solution pertains to the ethanol solvent.
| Parameter | Guideline | Source |
| Ethanol Concentration for Hazardous Waste Classification | ≥ 24% | [4][5] |
| pH Range for Aqueous Waste Drain Disposal (if permitted) | > 5.0 and < 12.5 | |
| Maximum Allowable Hazardous Waste in Laboratory | < 10 gallons |
Note: The pH guidelines are for general aqueous waste and may not apply to this compound solutions, which should be treated as hazardous waste regardless of pH.
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving the use of this compound, such as the preparation of cationic lipid/oligomer complexes, refer to established methodologies that often involve dissolving the lipid in ethanol.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
Essential Safety and Logistical Information for Handling C13-112-tri-tail
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of C13-112-tri-tail.
This document provides crucial safety protocols and logistical plans for the handling of this compound, an ionizable cationic lipid utilized in advanced drug delivery systems. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
I. Personal Protective Equipment (PPE)
The handling of this compound requires stringent adherence to safety protocols, beginning with the use of appropriate Personal Protective Equipment (PPE). The following table summarizes the necessary PPE for various levels of exposure risk.
| PPE Component | Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is required when there is a risk of splashing. | Protects against accidental splashes of the chemical, which can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | Prevents skin contact with the lipid, which is classified as a skin irritant. |
| Body Protection | A laboratory coat is mandatory. For higher-risk scenarios, a chemical-resistant apron or coveralls should be worn. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required for small-scale laboratory use with adequate ventilation. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated area. | Prevents inhalation of any aerosols, which could be harmful. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
II. Operational Plan: Step-by-Step Guidance for Handling this compound
This section provides a detailed methodology for the preparation of Lipid Nanoparticles (LNPs) using this compound. This protocol is a general guideline and may need to be optimized for specific applications.
A. Preparation of Lipid Stock Solution
-
Environment : All manipulations should be performed in a chemical fume hood.
-
Solvent : Prepare a stock solution of this compound in a suitable organic solvent, such as ethanol.
-
Component Molar Ratios : A common formulation for LNPs consists of an ionizable lipid, a helper lipid, cholesterol, and a PEG-lipid. The following molar ratios can be used as a starting point:
-
Ionizable Lipid (this compound): 50%
-
Helper Lipid (e.g., DOPE or DSPC): 10%
-
Cholesterol: 38.5%
-
PEG-Lipid (e.g., DMG-PEG 2000): 1.5%
-
-
Dissolution : Ensure all lipid components are fully dissolved in the organic solvent. Gentle heating may be required for some lipids, but care should be taken to avoid solvent evaporation.
B. Formulation of Lipid Nanoparticles (LNPs)
The following workflow outlines the process of formulating LNPs using a microfluidic mixing device, a common and reproducible method.
Experimental Protocol for LNP Formulation:
-
Prepare Aqueous Phase : Dissolve the mRNA cargo in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Prepare Organic Phase : Prepare the lipid mixture in ethanol according to the desired molar ratios.
-
Mixing : Utilize a microfluidic mixing device (e.g., NanoAssemblr®) to rapidly mix the organic and aqueous phases at a defined flow rate ratio (typically 1:3). This rapid mixing leads to the self-assembly of the LNPs.
-
Purification : Remove the ethanol and unencapsulated mRNA from the LNP suspension. This is typically achieved through dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using tangential flow filtration (TFF).
-
Characterization : Analyze the resulting LNPs for key quality attributes, including:
-
Particle Size and Polydispersity Index (PDI) : Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential : Indicates the surface charge of the nanoparticles.
-
Encapsulation Efficiency : Determined by quantifying the amount of mRNA encapsulated within the LNPs versus the total amount of mRNA used.
-
III. Disposal Plan
The disposal of this compound and associated waste must be handled with care to prevent environmental contamination and ensure compliance with regulations.
A. Waste Segregation and Collection
-
Segregate Waste : Do not mix this compound waste with other laboratory waste streams.
-
Solid Waste : Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound, including unused stock solutions and reaction mixtures, in a separate, sealed, and clearly labeled hazardous waste container.
-
Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Harmful, Toxic to aquatic life).
B. Disposal Procedure
-
Licensed Disposal Service : Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.
-
Do Not Dispose in Sink or Regular Trash : Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.
-
Follow Institutional Guidelines : Adhere to all institutional and local regulations regarding the disposal of hazardous chemical waste.
By adhering to these safety and logistical guidelines, researchers can safely and effectively utilize this compound in their drug development endeavors, fostering a secure and productive research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
